tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-methyl-N-(morpholin-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-9-7-12-5-6-15-9/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUVCNHMCLDAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the chemical properties of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate. Due to the limited availability of public domain experimental data, this guide focuses on the known structural and predicted physicochemical properties of the compound. It serves as a foundational resource for researchers interested in the potential applications of this molecule in synthetic chemistry and drug discovery.
Chemical Identity and Properties
This compound, identified by the CAS number 185692-04-0, is a carbamate derivative incorporating a morpholine moiety. The Boc (tert-butoxycarbonyl) group serves as a common protecting group for the secondary amine, allowing for selective reactions at other positions of the molecule.
Table 1: General Chemical Properties
| Property | Value | Source |
| CAS Number | 185692-04-0 | - |
| Molecular Formula | C₁₁H₂₂N₂O₃ | - |
| Molecular Weight | 230.304 g/mol | - |
| IUPAC Name | This compound | - |
| Synonyms | (R)-tert-butyl methyl(morpholin-2-ylmethyl)carbamate | - |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 230.163042 g/mol | PubChem |
| Monoisotopic Mass | 230.163042 g/mol | PubChem |
| Topological Polar Surface Area | 44.8 Ų | PubChem |
| Heavy Atom Count | 16 | PubChem |
| Complexity | 224 | PubChem |
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 231.1703 |
| [M+Na]⁺ | 253.1523 |
Synthesis and Purification
Conceptual Synthetic Pathway
The synthesis would likely involve a two-step process:
-
N-methylation of the secondary amine on the morpholine ring: This would be followed by, or preceded by, the introduction of the aminomethyl group at the 2-position.
-
Boc protection of the resulting secondary amine: The final step would be the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Caption: Conceptual workflow for the synthesis of this compound.
General Purification Protocol
Without a specific synthesis protocol, a general purification strategy for a compound of this nature would typically involve:
-
Work-up: Quenching the reaction and extracting the crude product into an organic solvent.
-
Chromatography: Purification of the crude product using column chromatography on silica gel. The eluent system would be determined based on the polarity of the compound, likely a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Characterization: Analysis of the purified fractions by Thin Layer Chromatography (TLC) and subsequent characterization of the final product by NMR and mass spectrometry to confirm its identity and purity.
Caption: A general workflow for the purification of a Boc-protected amine.
Spectral Data
Experimentally determined spectral data (NMR, IR, detailed MS) for this compound are not available in the cited literature. For research purposes, it would be necessary to acquire this data upon synthesis and purification of the compound.
Biological Activity and Signaling Pathways
There is no publicly available information regarding the biological activity of this compound. Consequently, no signaling pathways associated with this compound have been described. Further research would be required to investigate its potential pharmacological effects.
Conclusion
This compound is a morpholine derivative with a protected secondary amine. While its fundamental chemical identity is established, a significant gap exists in the publicly available experimental data concerning its detailed chemical properties, a specific and reproducible synthesis protocol, and any potential biological activity. The information provided in this guide is based on predicted data and general chemical principles. Researchers and drug development professionals are encouraged to perform their own experimental validation for any application of this compound. Further studies are warranted to elucidate the chemical and biological characteristics of this molecule, which may hold potential for applications in medicinal chemistry and organic synthesis.
Technical Guide: tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
CAS Number: 185692-04-0
Keywords: tert-Butyl methyl(morpholin-2-ylmethyl)carbamate, morpholine, carbamate, building block, drug discovery.
Abstract
Introduction
This compound belongs to the class of N-Boc protected morpholine derivatives. The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. The additional N-methyl group can influence the compound's conformation, basicity, and biological activity. This combination of structural features makes this compound a potentially valuable building block for the synthesis of novel bioactive molecules.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that most of these values are computationally predicted and await experimental verification.
| Property | Value | Source |
| CAS Number | 185692-04-0 | Publicly available data |
| Molecular Formula | C₁₁H₂₂N₂O₃ | Publicly available data |
| Molecular Weight | 230.31 g/mol | Publicly available data |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Table 1: Physicochemical Properties of this compound.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound (CAS 185692-04-0) is not available in the peer-reviewed scientific literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of N-Boc protected amines and N-alkylation of carbamates.
General Synthetic Strategy
A potential synthetic pathway is outlined below. This represents a generalized approach, and optimization of reaction conditions would be necessary.
Figure 1: A proposed two-step synthesis of the target compound.
Hypothetical Experimental Protocol
Step 1: Synthesis of tert-Butyl (morpholin-2-ylmethyl)carbamate
-
To a stirred solution of 2-(aminomethyl)morpholine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (morpholin-2-ylmethyl)carbamate.
Step 2: Synthesis of this compound
-
To a stirred suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add a solution of tert-butyl (morpholin-2-ylmethyl)carbamate (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Note: This is a hypothetical protocol and requires experimental validation and optimization. Appropriate safety precautions must be taken when handling reagents such as sodium hydride and methyl iodide.
Potential Applications in Research and Drug Development
While no specific biological activities or applications have been reported for this compound, its structural components suggest several areas of potential utility.
Building Block for Medicinal Chemistry
The primary application of this compound is likely as a scaffold or building block in the synthesis of more complex molecules for drug discovery. The morpholine moiety can be incorporated to enhance the pharmacological profile of a lead compound. The Boc-protected amine allows for selective deprotection and further functionalization at a later stage of a synthetic sequence.
Signaling Pathway Exploration
Given the prevalence of morpholine-containing compounds in various therapeutic areas, derivatives of this compound could be synthesized and screened for activity in various biological assays. A hypothetical workflow for screening such a compound is depicted below.
Figure 2: A generalized workflow for biological screening.
Conclusion and Future Directions
This compound is a chemical entity with potential as a valuable intermediate in synthetic and medicinal chemistry. The lack of publicly available experimental data highlights an opportunity for further research. Future work should focus on the development and validation of a robust synthetic protocol, full characterization of the compound using modern analytical techniques (NMR, IR, MS, etc.), and exploration of its utility in the synthesis of novel compounds with potential biological activity. The generation and dissemination of such data would be of significant benefit to the scientific community.
Disclaimer
The information provided in this technical guide is for research and informational purposes only. The hypothetical experimental protocols have not been validated and should be approached with caution. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with appropriate safety measures in place. The author and publisher of this document are not liable for any damages or injuries resulting from the use of this information.
In-Depth Technical Guide: Molecular Weight of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical document provides a detailed analysis of the molecular weight of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate, a key parameter for researchers in pharmacology and medicinal chemistry. The document outlines the compound's molecular formula, C₁₁H₂₂N₂O₃, and presents a systematic calculation of its molecular weight.[1] This guide serves as a foundational resource for laboratory work, including precise measurements for synthesis, formulation, and analytical characterization. All data is presented in structured tables for clarity, and a logical diagram illustrates the computational workflow.
Introduction
This compound (CAS No. 185692-04-0) is a morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The addition of a Boc (tert-butoxycarbonyl) protecting group, a common moiety in organic synthesis, suggests its role as an intermediate in the development of more complex molecules.
Accurate determination of the molecular weight is the first critical step in the characterization of any chemical entity. It is fundamental for stoichiometric calculations in chemical reactions, preparation of solutions with precise concentrations, and interpretation of data from various analytical techniques such as mass spectrometry. This document provides a definitive guide to the molecular weight of this specific compound.
Molecular Formula and Composition
The chemical formula for this compound is C₁₁H₂₂N₂O₃.[1] This formula dictates the exact number of atoms of each element within a single molecule of the compound. The constituent elements and their counts are detailed in Table 1.
Table 1: Elemental Composition of this compound
| Element | Symbol | Atomic Count |
| Carbon | C | 11 |
| Hydrogen | H | 22 |
| Nitrogen | N | 2 |
| Oxygen | O | 3 |
This data is derived from the established molecular formula C₁₁H₂₂N₂O₃.[1]
Calculation of Molecular Weight
The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecule. The standard atomic weights of the constituent elements, as recommended by the IUPAC Commission on Isotopic Abundances and Atomic Weights, are used for this calculation.
Experimental Protocols: Molecular Weight Determination
While the theoretical molecular weight is calculated from the molecular formula, it is experimentally verified using mass spectrometry.
Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in methanol (HPLC grade). The stock is further diluted to 10 µg/mL with a 50:50 acetonitrile/water solution containing 0.1% formic acid.
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Instrumentation: A calibrated Orbitrap or Time-of-Flight (TOF) mass spectrometer is used for analysis.
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Ionization: The sample is introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode.
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Data Acquisition: The instrument is set to scan a mass-to-charge (m/z) range of 100-500.
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Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined. The theoretical exact mass is calculated and compared to the experimental value, with an acceptable mass error typically below 5 ppm.
Data Presentation: Atomic Weights and Final Calculation
The calculation is detailed in Table 2, providing a clear, step-by-step summation to arrive at the final molecular weight.
Table 2: Calculation of the Molecular Weight of C₁₁H₂₂N₂O₃
| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 22 | 1.008 | 22.176 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 230.308 |
Based on this calculation, the molecular weight of this compound is 230.31 g/mol (rounded to two decimal places). This aligns with the reported molecular weight of 230.304 g/mol .[1]
Visualization of the Calculation Workflow
The logical process for determining the molecular weight of a compound is straightforward and can be visualized as a simple workflow. This process begins with identifying the molecular formula and culminates in the final calculated weight.
Caption: Workflow for calculating molecular weight.
Conclusion
The molecular weight of this compound has been definitively established as 230.31 g/mol based on its molecular formula, C₁₁H₂₂N₂O₃.[1] This technical guide has provided a transparent, step-by-step calculation and outlined the standard experimental procedures for its verification. This fundamental data point is essential for all quantitative applications involving this compound in a research and development setting.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl Methyl(morpholin-2-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for tert-butyl methyl(morpholin-2-ylmethyl)carbamate, a substituted morpholine derivative of interest in medicinal chemistry and drug development. The outlined route is based on established organic chemistry principles and reactions, providing a comprehensive resource for its laboratory-scale preparation.
Proposed Synthetic Route
The synthesis of this compound can be achieved through a multi-step process commencing with a protected morpholine-2-carboxylic acid. The proposed pathway involves the reduction of the carboxylic acid to an aldehyde, followed by reductive amination and subsequent Boc-protection of the resulting secondary amine.
A plausible synthetic scheme is presented below:
Figure 1: Proposed synthesis route for this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-morpholine-2-carboxylic acid
The synthesis of the starting material, N-Boc-morpholine-2-carboxylic acid, has been reported in the literature. One efficient method starts from epichlorohydrin. This process involves the reaction of epichlorohydrin with a protected ethanolamine, followed by cyclization and oxidation to yield the desired carboxylic acid. This method is advantageous as it can be performed without the need for column chromatography, making it scalable.
Step 2: Reduction of N-Boc-morpholine-2-carboxylic acid to N-Boc-morpholine-2-carbaldehyde
Proposed Experimental Protocol:
-
Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous toluene or dichloromethane in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of DIBAL-H (1.0-1.2 eq) in an appropriate solvent (e.g., toluene or hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-morpholine-2-carbaldehyde.
-
The crude product may be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 3: Reductive Amination of N-Boc-morpholine-2-carbaldehyde with Methylamine
Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In this step, the aldehyde is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.
Experimental Protocol:
-
Dissolve the crude N-Boc-morpholine-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane.
-
Add a solution of methylamine (1.5-2.0 eq) in a suitable solvent (e.g., methanol, THF, or water) to the aldehyde solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.
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Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture. The pH of the reaction may need to be adjusted to be slightly acidic (pH 5-6) with acetic acid, particularly when using NaBH₃CN.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The resulting crude N-methyl-morpholin-2-ylmethylamine can be purified by column chromatography.
Step 4: Boc Protection of N-Methyl-morpholin-2-ylmethylamine
The final step involves the protection of the newly formed secondary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
-
Dissolve the purified N-methyl-morpholin-2-ylmethylamine (1.0 eq) in a solvent such as dichloromethane, tetrahydrofuran (THF), or acetonitrile.
-
Add a base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq), to the solution.
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Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The final product, this compound, can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the key reagents and expected outcomes for the proposed synthesis.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Epichlorohydrin | Protected ethanolamine, Oxidizing agent | N-Boc-morpholine-2-carboxylic acid | High |
| 2 | N-Boc-morpholine-2-carboxylic acid | DIBAL-H | N-Boc-morpholine-2-carbaldehyde | 70-90 |
| 3 | N-Boc-morpholine-2-carbaldehyde | Methylamine, NaBH(OAc)₃ or NaBH₃CN | N-Methyl-morpholin-2-ylmethylamine | 60-85 |
| 4 | N-Methyl-morpholin-2-ylmethylamine | Boc₂O, Et₃N or DIPEA | This compound | 85-95 |
Note: Expected yields are estimates based on similar transformations reported in the literature and may vary depending on specific reaction conditions and scale.
Mandatory Visualizations
Experimental Workflow
Spectroscopic and Synthetic Profile of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, experimental spectroscopic data for tert-butyl methyl(morpholin-2-ylmethyl)carbamate is not available in the public domain, including scientific literature, patent databases, and supplier technical sheets. The following guide provides predicted spectroscopic data based on analogous compounds and outlines a feasible synthetic route and characterization workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including tert-butyl (morpholin-2-ylmethyl)carbamate and other N-methylated carbamates.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Proposed Assignment |
| ~1.45 | s | 9H | C(CH₃)₃ |
| ~2.80 | s | 3H | N-CH₃ |
| ~2.50 - 2.70 | m | 2H | Morpholine ring protons |
| ~2.80 - 3.00 | m | 2H | Morpholine ring protons |
| ~3.20 - 3.40 | m | 2H | N-CH₂- |
| ~3.50 - 3.70 | m | 2H | Morpholine ring protons |
| ~3.80 - 3.95 | m | 1H | Morpholine ring proton (OCH) |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Proposed Assignment |
| ~28.5 | C(CH₃)₃ |
| ~34.0 | N-CH₃ |
| ~45.0 | Morpholine ring carbon |
| ~52.0 | N-CH₂- |
| ~67.0 | Morpholine ring carbon |
| ~72.0 | Morpholine ring carbon (OCH) |
| ~80.0 | C(CH₃)₃ |
| ~156.0 | C=O (Carbamate) |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975 - 2950 | Strong | C-H stretch (alkane) |
| 2850 - 2800 | Medium | C-H stretch (alkane) |
| 1690 - 1670 | Strong | C=O stretch (carbamate) |
| 1390, 1365 | Medium | C-H bend (tert-butyl) |
| 1250 - 1200 | Strong | C-N stretch |
| 1170 - 1150 | Strong | C-O stretch (carbamate) |
| 1120 - 1080 | Strong | C-O-C stretch (morpholine ether) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 230 | [M]⁺ (Molecular Ion) |
| 174 | [M - C₄H₈]⁺ |
| 157 | [M - OC(CH₃)₃]⁺ |
| 100 | [Morpholin-2-ylmethyl]⁺ fragment |
| 57 | [C(CH₃)₃]⁺ |
Proposed Experimental Protocols
The synthesis of this compound can be envisioned through a two-step process starting from the commercially available tert-butyl (morpholin-2-ylmethyl)carbamate.
Step 1: N-Methylation of tert-Butyl (morpholin-2-ylmethyl)carbamate
Objective: To introduce a methyl group onto the carbamate nitrogen.
Materials:
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tert-Butyl (morpholin-2-ylmethyl)carbamate
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Methyl iodide (CH₃I)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl (morpholin-2-ylmethyl)carbamate (1.0 equivalent) in anhydrous THF dropwise.
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Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
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Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization Workflow
A standard workflow for the purification and characterization of the synthesized this compound is outlined below.
Objective: To purify and confirm the structure of the synthesized compound.
Materials and Instruments:
-
Crude product from synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
NMR Spectrometer (e.g., 400 MHz)
-
FTIR Spectrometer with ATR accessory
-
Mass Spectrometer (e.g., with ESI or GC-MS interface)
Procedure:
-
Purification:
-
Perform flash column chromatography on the crude product using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure compound.
-
Combine the fractions containing the desired product as identified by TLC and concentrate under reduced pressure.
-
-
Structural Characterization:
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified product in CDCl₃ and acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected proton and carbon signals and their multiplicities.
-
FTIR Spectroscopy: Obtain the infrared spectrum of the purified product to identify the characteristic functional group vibrations, particularly the carbamate C=O stretch.
-
Mass Spectrometry: Analyze the purified compound by mass spectrometry to determine its molecular weight and fragmentation pattern, confirming the molecular formula.
-
Visualizations
Caption: Proposed synthesis workflow for this compound.
Caption: General workflow for the purification and characterization of the title compound.
Navigating the Safe Handling of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for tert-Butyl methyl(morpholin-2-ylmethyl)carbamate. The information herein is compiled from data on structurally similar compounds and should be used as a foundational guide. A thorough, site-specific risk assessment must be conducted before handling this chemical. All laboratory activities should be performed in accordance with institutional and regulatory safety standards.
Compound Identification and Properties
Table 1: Physical and Chemical Properties of Structurally Similar Carbamates
| Property | Data for tert-Butyl carbamate | Data for (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate |
| Molecular Formula | C5H11NO2 | C10H20N2O3[1] |
| Molecular Weight | 117.15 g/mol | 216.28 g/mol [1][2] |
| Appearance | White to slightly yellow needles[3], Off-white solid[4] | Not specified |
| Melting Point | 105 - 109 °C[3][4] | Not specified |
| Boiling Point | Not available[4] | 334.0 ± 17.0 °C at 760 mmHg |
| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[3] | Not specified |
Table 2: Hazard Identification and Classification for Similar Carbamates
| Hazard | Classification for tert-Butyl (3-aminopropyl)carbamate | Classification for a related carbamate derivative |
| GHS Classification | Corrosive[5] | Skin Irritation, Serious Eye Irritation, Respiratory Irritation[6] |
| Signal Word | Danger[5] | Warning[6] |
| Hazard Statements | Causes severe skin burns and eye damage[5] | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[6] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict safety protocols is paramount when working with any chemical compound. The following procedures are based on best practices for handling carbamate derivatives.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn when there is a significant risk of splashes.[5] | Protects against severe eye damage from splashes. |
| Hand Protection | Double gloving is recommended. Inner Glove: Nitrile rubber (min. 0.1 mm thickness). Outer Glove: Butyl rubber or Neoprene (min. 0.3 mm thickness).[5] | Provides robust protection. Nitrile offers splash resistance, while butyl rubber and neoprene provide extended protection.[5] Change gloves immediately upon contamination. |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. Chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants.[5] | Protects skin from potential splashes and contact. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is required.[5] | Prevents inhalation of harmful vapors or dust. |
Handling and Storage
-
Handling: Use only with adequate ventilation.[6][7] Avoid contact with skin, eyes, and clothing.[6][7] Wash hands thoroughly after handling.[6][7] Minimize dust generation and accumulation.[6][8] Do not eat, drink, or smoke when using this product.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][9] Keep away from sources of ignition.[6]
Spill and Disposal Procedures
-
Small Spills (<100 mL): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.[5]
-
Large Spills (>100 mL): Evacuate the immediate area. Contact your institution's emergency response team.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[6][8][9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[6][8][9] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Obtain medical aid immediately.[6][8][9] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid immediately.[6][8][9][10] |
Visualized Workflows and Relationships
To further clarify the safety procedures, the following diagrams illustrate key workflows and logical relationships for handling this compound.
Caption: Logical workflow for the safe handling of the compound.
Caption: Decision tree for first aid response to exposure.
Toxicology and Ecotoxicity
The toxicological properties of this compound have not been fully investigated.[9] Carbamates as a class of compounds are known to be mechanistically similar to organophosphate insecticides, acting as reversible inhibitors of acetylcholinesterase.[11] Symptoms of acute exposure can appear rapidly.[11] There is no specific information available regarding the ecotoxicity of this compound. Therefore, it should not be released into the environment.[9][12]
References
- 1. (S)-2-(N-Boc-aminomethyl)morpholine | C10H20N2O3 | CID 42556133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-(2-methylmorpholin-2-yl)carbamate | C10H20N2O3 | CID 174425704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. abmole.com [abmole.com]
- 11. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. combi-blocks.com [combi-blocks.com]
Purity Analysis of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate, a key intermediate in pharmaceutical synthesis. The guide details experimental protocols for chromatographic, spectroscopic, and other relevant analytical techniques for both the identification and quantification of the active substance and its potential impurities. A thorough discussion of potential process-related and degradation impurities is included, based on a logical synthetic pathway. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of use for researchers and drug development professionals. This document is intended to serve as a practical resource for quality control and analytical development laboratories.
Introduction
This compound is a bifunctional molecule incorporating a Boc-protected amine and a morpholine ring, making it a valuable building block in the synthesis of more complex pharmaceutical agents. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a comprehensive strategy for the purity analysis of this compound, adhering to the principles of analytical method validation as per ICH guidelines Q2(R2).[1][2][3][4][5]
The analytical approach encompasses a suite of techniques to ensure a complete purity profile, including:
-
Chromatographic Methods (HPLC, GC) for the separation and quantification of the main component and its organic impurities.
-
Spectroscopic Methods (NMR, MS) for structural elucidation and identification of the main component and any unknown impurities.
-
Other Essential Tests such as residual solvent analysis, water content determination, and elemental analysis to provide a complete purity assessment.
Potential Impurities
A robust purity analysis begins with an understanding of the potential impurities that may be present. These can be categorized as process-related impurities, arising from the synthetic route, and degradation products, which may form during storage or handling.
Proposed Synthesis and Potential Process-Related Impurities
While the exact commercial synthesis route may be proprietary, a logical and common pathway for the synthesis of this compound is proposed below to anticipate potential impurities. The synthesis can be envisioned as a two-step process starting from 2-(aminomethyl)morpholine:
-
Boc-Protection: Reaction of 2-(aminomethyl)morpholine with di-tert-butyl dicarbonate (Boc)₂O to form tert-butyl (morpholin-2-ylmethyl)carbamate.
-
N-Methylation: Methylation of the carbamate nitrogen using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
Based on this proposed pathway, the following process-related impurities could be anticipated:
-
Starting Materials:
-
2-(aminomethyl)morpholine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methylating agent (e.g., methyl iodide)
-
-
Intermediates:
-
tert-Butyl (morpholin-2-ylmethyl)carbamate (unmethylated precursor)
-
-
By-products:
-
tert-Butanol (from the reaction of (Boc)₂O)
-
Di-Boc protected species
-
Over-methylated products (e.g., quaternary ammonium salts)
-
By-products from the methylating agent and base.
-
Potential Degradation Products
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[6][7] Carbamates are known to be susceptible to hydrolysis under both acidic and basic conditions.
-
Acidic Hydrolysis: Cleavage of the Boc group to yield N-methyl-2-(aminomethyl)morpholine, tert-butanol, and carbon dioxide.
-
Basic Hydrolysis: Hydrolysis of the carbamate to yield the corresponding amine.
-
Oxidative Degradation: Oxidation of the morpholine ring or the N-methyl group.
-
Thermal Degradation: Decomposition pathways may vary, potentially involving cleavage of the Boc group.
-
Photodegradation: Depends on the photostability of the molecule.
Analytical Methodologies
A multi-faceted approach is recommended for the comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
A stability-indicating HPLC method is the primary technique for determining the purity and assay of the target compound. A reversed-phase method is generally suitable for compounds of this polarity.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase and gradually increase to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Low UV (e.g., 210 nm) due to the lack of a strong chromophore.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Table 1: Typical HPLC Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.999. No interference from blank/placebo. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration. |
| Accuracy | 98.0% to 102.0% recovery for the assay. 80.0% to 120.0% for impurities. |
| Precision (RSD) | Repeatability: ≤ 1.0% for assay; ≤ 5.0% for impurities. Intermediate Precision: ≤ 2.0% for assay; ≤ 10.0% for impurities. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Robustness | No significant change in results with small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the standard method for the analysis of residual solvents as per USP <467> and ICH Q3C guidelines. For other volatile impurities, direct injection GC-MS can be employed, potentially after derivatization to increase volatility.[6][7][8]
Experimental Protocol: HS-GC-FID for Residual Solvents
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: A column suitable for solvent analysis (e.g., G43 phase).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A suitable temperature gradient to separate common organic solvents.
-
Injector Temperature: ~200 °C.
-
Detector Temperature: ~250 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: ~80 °C.
-
Vial Equilibration Time: ~30 min.
-
-
Sample Preparation:
-
Accurately weigh the sample into a headspace vial.
-
Add a high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.
-
Table 2: Common Residual Solvents and their ICH Limits
| Solvent | Class | Concentration Limit (ppm) |
| Methanol | 2 | 3000 |
| Ethanol | 3 | 5000 |
| Acetone | 3 | 5000 |
| Acetonitrile | 2 | 410 |
| Dichloromethane | 2 | 600 |
| Toluene | 2 | 890 |
| This is not an exhaustive list. |
Structural Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural confirmation of this compound and for the identification and quantification of impurities.
-
¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the N-methyl group (a singlet), and the protons of the morpholine ring and the methylene bridge. The integration of these signals can be used to confirm the structure and to detect impurities with different proton environments.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, the N-methyl carbon, and the carbons of the morpholine ring.
3.3.2. Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), is crucial for confirming the molecular weight of the compound and for identifying unknown impurities.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is expected. Fragmentation may involve the loss of the Boc group or cleavage of the morpholine ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The fragmentation pattern in EI mode will likely be dominated by cleavage alpha to the nitrogen atoms, providing structural information about the morpholine and the side chain.
Other Purity Tests
3.4.1. Water Content (Karl Fischer Titration)
Karl Fischer titration is the standard method for the determination of water content in pharmaceutical substances.[9]
-
Method: Volumetric or coulometric Karl Fischer titration.
-
Sample Preparation: Dissolving a known amount of the sample in a suitable anhydrous solvent.
3.4.2. Elemental Analysis
Elemental analysis for Carbon, Hydrogen, and Nitrogen (CHN) can be used to confirm the empirical formula of the compound.
-
Method: Combustion analysis.
-
Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values.
Table 3: Theoretical Elemental Composition of C₁₁H₂₂N₂O₃
| Element | Theoretical Percentage |
| Carbon (C) | 57.36% |
| Hydrogen (H) | 9.63% |
| Nitrogen (N) | 12.16% |
| Oxygen (O) | 20.84% |
Summary and Conclusion
The purity analysis of this compound requires a comprehensive approach utilizing a combination of analytical techniques. A validated, stability-indicating HPLC method is central to the determination of assay and purity with respect to organic impurities. This should be complemented by HS-GC for residual solvents, Karl Fischer titration for water content, and spectroscopic methods (NMR and MS) for structural confirmation and impurity identification. A thorough understanding of the synthetic process and potential degradation pathways is essential for the targeted analysis of potential impurities. The methodologies and data presented in this guide provide a solid foundation for the development and implementation of a robust quality control strategy for this important pharmaceutical intermediate.
References
- 1. asianpubs.org [asianpubs.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 8. (S)-2-(N-Boc-aminomethyl)morpholine | C10H20N2O3 | CID 42556133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Strategic Role of the Boc Protecting Group in the Synthesis of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis and potential applications of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate. This compound is of interest to medicinal chemists and drug development professionals due to its incorporation of the morpholine scaffold, a privileged structure in numerous therapeutic agents. The strategic use of the Boc group allows for precise chemical modifications, ensuring the integrity of the amine functionality during synthetic transformations.
The Indispensable Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under specific acidic conditions. In the context of this compound, the Boc group serves to temporarily mask the secondary amine, preventing it from undergoing unwanted side reactions during the N-methylation step.
The bulky tert-butyl group provides steric hindrance, rendering the protected amine unreactive towards many nucleophiles and bases. This chemical inertness is crucial for achieving high yields and purity in multi-step synthetic sequences. The acid lability of the Boc group allows for its selective removal, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine at the desired stage of the synthesis.
Physicochemical and Spectral Data
Below is a summary of the available and predicted physicochemical and spectral data for this compound and its precursor.
| Property | Value (tert-Butyl (morpholin-2-ylmethyl)carbamate) | Value (this compound) | Data Type | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₃ | C₁₁H₂₂N₂O₃ | Calculated | - |
| Molecular Weight | 216.28 g/mol | 230.31 g/mol | Calculated | - |
| Predicted ¹H NMR (CDCl₃, δ ppm) | 1.44 (9H, s), 2.50-2.65 (1H, m), 2.70-2.95 (3H, m), 2.95-3.10 (1H, m), 3.45-3.70 (2H, m), 3.80-3.90 (1H, m), 4.88 (1H, br s) | Not available | Predicted | [1] |
| Predicted Mass Spectrometry (m/z) | [M+H]⁺: 217.15 | [M+H]⁺: 231.17 | Predicted | - |
Experimental Protocols
The synthesis of this compound can be envisioned as a two-step process: first, the Boc protection of 2-(aminomethyl)morpholine, followed by the N-methylation of the resulting carbamate.
Boc Protection of 2-(aminomethyl)morpholine (Hypothetical Protocol)
This protocol is a representative procedure adapted from standard Boc protection methodologies.
Materials:
-
2-(aminomethyl)morpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(aminomethyl)morpholine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-Butyl (morpholin-2-ylmethyl)carbamate.
N-Methylation of tert-Butyl (morpholin-2-ylmethyl)carbamate (Hypothetical Protocol)
This protocol is adapted from a general procedure for the N-methylation of Boc-protected amino acids.[2]
Materials:
-
tert-Butyl (morpholin-2-ylmethyl)carbamate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Iodomethane (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Isopropyl alcohol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-Butyl (morpholin-2-ylmethyl)carbamate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add iodomethane (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of isopropyl alcohol, followed by saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Deprotection of the Boc Group
The removal of the Boc group to yield the free secondary amine can be achieved using standard acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (10-20 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue by the careful addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine, methyl(morpholin-2-ylmethyl)amine.
Signaling Pathways and Experimental Workflows
While there are no specific signaling pathways directly implicating this compound in the current literature, the morpholine moiety is a key component in many bioactive molecules. Morpholine-containing compounds are known to interact with a variety of biological targets, including receptors and enzymes in the central nervous system. The N-methyl group can further modulate the pharmacological properties of the molecule, such as its basicity, lipophilicity, and binding affinity.
Below are diagrams illustrating the key chemical transformations and a hypothetical experimental workflow.
References
An In-depth Technical Guide on the Stereochemistry of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract: The morpholine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS) due to its favorable physicochemical properties that can enhance blood-brain barrier permeability and metabolic stability.[1][2] This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and potential biological evaluation of a specific morpholine derivative, tert-butyl methyl(morpholin-2-ylmethyl)carbamate. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines a robust framework for its synthesis and characterization based on established chemical principles and data from structurally related compounds. Detailed experimental protocols for its synthesis, stereochemical analysis, and hypothetical biological screening are provided to empower researchers in the fields of drug discovery and development.
Introduction to the Morpholine Moiety in CNS Drug Discovery
The morpholine ring is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] Its presence in a molecule can influence key drug-like properties, including:
-
Solubility and Lipophilicity: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving aqueous solubility, while the overall cyclic structure maintains a degree of lipophilicity necessary for membrane traversal.[1]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[4]
-
Receptor Interaction: The nitrogen atom of the morpholine can be protonated at physiological pH, allowing for ionic interactions with biological targets. The ring's chair conformation also presents substituents in well-defined spatial orientations for optimal receptor binding.[1]
Given these advantages, N-substituted morpholine derivatives are of significant interest in the development of novel therapeutics for neurological and psychiatric disorders.[1][4] This guide focuses on this compound, a chiral molecule with potential for nuanced biological activity based on its stereoconfiguration.
Stereochemistry and Structural Features
The core of this compound features a chiral center at the C2 position of the morpholine ring. This gives rise to two enantiomers: (R)-tert-butyl methyl(morpholin-2-ylmethyl)carbamate and (S)-tert-butyl methyl(morpholin-2-ylmethyl)carbamate. The absolute configuration at this center is critical as it will dictate the three-dimensional arrangement of the substituents and, consequently, its interaction with chiral biological macromolecules such as receptors and enzymes.
The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for the primary amine, and its subsequent methylation on the carbamate nitrogen further modulates the molecule's properties. The presence of the methyl group on the carbamate nitrogen can influence the compound's polarity, metabolic stability, and conformational flexibility.
Proposed Synthesis and Experimental Protocols
A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from a commercially available chiral precursor, (R)- or (S)-tert-butyl (morpholin-2-ylmethyl)carbamate.
Step 1: Synthesis of (R)- or (S)-tert-butyl (morpholin-2-ylmethyl)carbamate (Precursor)
While this precursor is commercially available, a general synthetic approach often involves the cyclization of an appropriate amino alcohol.
Step 2: N-methylation of the Carbamate
The introduction of the methyl group onto the carbamate nitrogen can be achieved under basic conditions using a suitable methylating agent.
Materials:
-
(R)- or (S)-tert-butyl (morpholin-2-ylmethyl)carbamate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of (R)- or (S)-tert-butyl (morpholin-2-ylmethyl)carbamate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Caption: Proposed synthetic workflow for the N-methylation of the carbamate.
Physicochemical and Spectroscopic Characterization (Exemplary Data)
The successful synthesis of this compound would be confirmed through a suite of analytical techniques. The following table summarizes the expected or exemplary data based on the analysis of structurally similar compounds.
| Parameter | Exemplary Value/Observation |
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 230.31 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.8-3.6 (m, 2H, morpholine O-CH₂), ~3.5-3.3 (m, 2H, morpholine N-CH₂), ~3.2-3.0 (m, 2H, CH₂-N(Me)Boc), ~2.9 (s, 3H, N-CH₃), ~2.8-2.6 (m, 1H, morpholine CH), ~2.5-2.3 (m, 2H, morpholine N-CH₂), ~1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~156 (C=O), ~80 (C(CH₃)₃), ~70 (morpholine O-CH₂), ~67 (morpholine O-CH₂), ~54 (CH₂-N(Me)Boc), ~50 (morpholine CH), ~46 (morpholine N-CH₂), ~35 (N-CH₃), ~28 (C(CH₃)₃) |
| Mass Spec. (ESI+) | m/z: 231.17 [M+H]⁺, 253.15 [M+Na]⁺ |
| Chiral HPLC | Baseline separation of enantiomers on a suitable chiral stationary phase (e.g., polysaccharide-based column) with a mobile phase of hexane/isopropanol. Retention times will be specific to the column and conditions used. |
| Specific Rotation | A non-zero value ([α]D) for each enantiomer, with equal magnitude and opposite signs, would confirm enantiopurity. The sign (+ or -) would be determined experimentally. |
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak® IA, IB, or IC)
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may require optimization.
-
A small amount of an amine modifier (e.g., 0.1% diethylamine) may be added to improve peak shape.
Procedure:
-
Prepare a standard solution of the racemic this compound in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Identify the retention times of the two enantiomers.
-
Prepare a solution of the synthesized, enantiomerically enriched product.
-
Inject the sample solution under the same conditions and determine the enantiomeric excess (e.e.) by comparing the peak areas of the two enantiomers.
Hypothetical Biological Activity and Screening Protocol
Given the prevalence of morpholine-containing compounds in CNS drug discovery, it is plausible that this compound could interact with various CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels.[1][4] A hypothetical screening cascade could be designed to evaluate its potential as a CNS-active agent.
For illustrative purposes, let's hypothesize that the target molecule acts as a modulator of a specific CNS receptor, for instance, a dopamine or serotonin receptor subtype, which are common targets for drugs treating psychiatric and neurological disorders.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Commercial suppliers of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
An In-depth Technical Guide to Commercial Suppliers and Applications of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
Introduction
This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a morpholine ring, a common scaffold in pharmacologically active molecules, and a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality. This Boc group allows for the strategic and selective modification of other parts of the molecule, making it a versatile intermediate in the synthesis of more complex chemical entities.[1][2][3] The carbamate group itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to act as a peptide bond surrogate, which can improve a molecule's ability to permeate cell membranes.[2][3][4] This guide provides a comprehensive overview of the commercial suppliers of this compound, its synthesis, and its applications for researchers, scientists, and drug development professionals.
Commercial Suppliers
A variety of chemical suppliers offer this compound and its stereoisomers. The availability, purity, and quantity can vary between suppliers. Below is a summary of commercial sources for this compound.
| Supplier | Product Name/Synonym | CAS Number | Purity | Available Quantities |
| Novachemistry | This compound | 185692-04-0 | Inquiry | 1g, 10g, Bulk |
| Hangzhou Trylead Chemical Technology Co., Ltd. | (R)-tert-butyl methyl(morpholin-2-ylmethyl)carbamate | 185692-04-0 | Inquiry | Inquiry |
| Angene International Limited | (R)-tert-butyl methyl(morpholin-2-ylmethyl)carbamate | 185692-04-0 | Inquiry | Inquiry |
| Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd. | tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate | 186202-57-3 | 97% or 98% | 1g, 5g, 10g, 100g, 1kg |
| Sigma-Aldrich (ChemScene LLC) | tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate | 875551-59-0 | Inquiry | Inquiry |
| BLD Pharm | tert-Butyl (morpholin-2-ylmethyl)carbamate | 173341-02-1 | Inquiry | Inquiry |
| iChemical | (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate | 875551-59-0 | Inquiry | Inquiry |
| Laibo Chem | tert-Butyl N-[(2R)-morpholin-2-ylmethyl]carbamate | Not specified | Inquiry | 1g |
| Doron Scientific | tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate | Not specified | Inquiry | Inquiry |
| Leap Chem Co., Ltd. | N-[(2S)-2-Morpholinylmethyl]carbamic acid 1,1-dimethylethyl ester | Not specified | Inquiry | Inquiry |
| Amadis Chemical Company Limited | (S)-2-N-Boc-Aminomethylmorpholine | Not specified | Inquiry | Inquiry |
| Arakato Development Ltd. | (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate | Not specified | Inquiry | Inquiry |
Physicochemical Properties
The general physicochemical properties of carbamate derivatives with a morpholine scaffold are summarized below. Specific values may vary depending on the particular isomer.
| Property | Value |
| Molecular Formula | C11H22N2O3 |
| Molecular Weight | 230.30 g/mol |
| Appearance | Typically a solid or oil |
| Storage | Recommended to be stored under refrigeration in a dry, well-ventilated place.[5] |
Synthesis and Characterization
Representative Experimental Protocol: Boc Protection of 2-(Aminomethyl)morpholine
This protocol describes a common method for introducing a tert-butyloxycarbonyl (Boc) group onto a primary amine.
Materials:
-
2-(Aminomethyl)morpholine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(aminomethyl)morpholine (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., triethylamine, 1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl (morpholin-2-ylmethyl)carbamate.
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Predicted ¹H NMR signals for a related compound, (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, include a characteristic singlet for the nine protons of the tert-butyl group around 1.44 ppm.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
The diagram below illustrates a typical workflow for the synthesis and purification of a Boc-protected morpholine derivative.
Caption: A generalized workflow for the synthesis and purification of Boc-protected morpholine derivatives.
Applications in Research and Drug Development
This compound is primarily used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. The carbamate functional group is a prevalent feature in many therapeutic agents due to its stability and ability to mimic a peptide bond.[2][3]
The key utility of this compound lies in the Boc protecting group. This group masks the reactive amine, allowing chemical transformations to be performed on other parts of the molecule. The Boc group is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid in DCM) to reveal the free amine for subsequent reactions, such as amide bond formation or reductive amination.[1][8]
The diagram below illustrates the role of Boc-protected intermediates in a multi-step drug discovery synthesis pipeline.
Caption: Use of a Boc-protected morpholine as a key intermediate in a synthetic route.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound was not found in the search results. However, general safety precautions for related carbamate compounds should be followed.
-
Potential Health Effects: May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.[7]
-
First Aid Measures:
-
Handling and Storage: Handle in a well-ventilated place, wearing suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols. Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
References
- 1. Buy (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate | 875551-59-0 [smolecule.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate, CasNo.186202-57-3 Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd. China (Mainland) [shydchem.lookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, CAS No. 875551-59-0 - iChemical [ichemical.com]
- 8. benchchem.com [benchchem.com]
- 9. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
Methodological & Application
Asymmetric Synthesis of tert-Butyl Methyl(morpholin-2-ylmethyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The precise control of stereochemistry on the morpholine ring is often crucial for biological activity, making the development of robust asymmetric syntheses for chiral morpholine derivatives a significant focus in pharmaceutical research. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of a specific chiral building block, tert-butyl methyl(morpholin-2-ylmethyl)carbamate. This compound serves as a valuable intermediate for the introduction of a chiral morpholin-2-ylmethyl moiety in the synthesis of complex bioactive molecules. The methodologies presented herein focus on achieving high enantiopurity through established asymmetric catalytic methods.
Applications
Chiral 2-substituted morpholine derivatives are integral components of a wide range of biologically active compounds. The enantiopure nature of these scaffolds is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This compound is a versatile building block for drug discovery and development, with potential applications in:
-
Synthesis of Novel Therapeutics: The protected amine functionality allows for its incorporation into larger molecules, such as enzyme inhibitors, receptor antagonists, and other potential drug candidates. The chiral morpholine unit can impart desirable pharmacokinetic properties and orient substituents for optimal target binding.
-
Peptidomimetics: The constrained cyclic structure of the morpholine ring can be used to mimic peptide turns or to create conformationally restricted analogues of bioactive peptides.
-
Catalyst and Ligand Development: Chiral morpholine derivatives can serve as ligands in asymmetric catalysis, enabling the stereoselective synthesis of other chiral molecules.
Synthetic Strategy Overview
The asymmetric synthesis of this compound can be strategically approached through the enantioselective formation of a chiral 2-substituted morpholine precursor, followed by functional group manipulations to install the desired methylcarbamate side chain. A highly effective method for establishing the stereocenter at the C2 position is the asymmetric hydrogenation of a corresponding dehydromorpholine precursor.[1][2] This approach offers high yields and excellent enantioselectivities.
The overall synthetic pathway can be envisioned as follows:
-
Synthesis of the Dehydromorpholine Precursor: Construction of an appropriately substituted 2-substituted-3,4-dihydro-2H-1,4-oxazine.
-
Asymmetric Hydrogenation: Enantioselective reduction of the dehydromorpholine double bond using a chiral catalyst to yield the chiral 2-substituted morpholine.
-
Functional Group Transformation: Conversion of the 2-substituent into a protected aminomethyl group.
-
N-Methylation and N-Boc Protection: Introduction of the methyl and tert-butoxycarbonyl (Boc) groups onto the side-chain nitrogen.
Below is a logical diagram illustrating this synthetic strategy.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
This section provides detailed experimental protocols for the key steps in the asymmetric synthesis of this compound. The protocols are based on established methodologies for the synthesis of chiral morpholines and subsequent functionalizations.
Protocol 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholine
This protocol describes the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine to generate a chiral 2-substituted morpholine, a key intermediate.[1][2]
Materials:
-
N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine (or other suitable 2-substituted dehydromorpholine)
-
[Rh(COD)₂]SbF₆
-
(R,R,R)-SKP (or other suitable chiral bisphosphine ligand)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Standard glassware for inert atmosphere techniques
Procedure:
-
In a glovebox, add the chiral ligand (e.g., (R,R,R)-SKP, 1.1 mol%) and [Rh(COD)₂]SbF₆ (1.0 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous DCM to dissolve the catalyst components and stir for 20 minutes at room temperature.
-
In a separate flask, dissolve the N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv) in anhydrous DCM.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Transfer the resulting reaction mixture to a stainless-steel autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 atm with hydrogen.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After carefully releasing the pressure, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate eluent) to afford the desired chiral N-Cbz-2-phenylmorpholine.
Quantitative Data:
The following table summarizes representative yields and enantiomeric excess (ee) values for the asymmetric hydrogenation of various dehydromorpholines.[1][2]
| Substrate (2-substituent) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Phenyl | 1.0 | >99 | 92 |
| 4-Methoxyphenyl | 1.0 | >99 | 93 |
| 4-Fluorophenyl | 1.0 | >99 | 94 |
| 2-Naphthyl | 1.0 | >99 | 95 |
Protocol 2: Synthesis of Chiral 2-Aminomethylmorpholine
This protocol outlines a potential multi-step conversion of a chiral 2-substituted morpholine (e.g., from Protocol 1) to the corresponding 2-aminomethylmorpholine. This is a representative sequence as the direct conversion can be challenging. An alternative is to start from a chiral amino alcohol.
Part A: Oxidative Cleavage of the Phenyl Group
-
Dissolve the chiral N-Cbz-2-phenylmorpholine in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3).
-
Add sodium periodate (4 equiv) and ruthenium(III) chloride hydrate (0.05 equiv).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Dilute the reaction with water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding N-Cbz-morpholine-2-carboxylic acid.
Part B: Amide Formation
-
Dissolve the N-Cbz-morpholine-2-carboxylic acid in anhydrous DCM.
-
Add oxalyl chloride (1.5 equiv) and a catalytic amount of DMF.
-
Stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.
-
Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.
-
Stir for 1 hour, then extract the product with DCM.
-
Dry and concentrate the organic phase to give N-Cbz-morpholine-2-carboxamide.
Part C: Reduction of the Amide
-
Dissolve the N-Cbz-morpholine-2-carboxamide in anhydrous THF.
-
Add lithium aluminum hydride (2 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solids and concentrate the filtrate to obtain N-Cbz-2-aminomethylmorpholine.
Part D: Deprotection
-
Dissolve the N-Cbz-2-aminomethylmorpholine in methanol.
-
Add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon) overnight.
-
Filter the catalyst through Celite and concentrate the filtrate to yield the chiral 2-aminomethylmorpholine.
Protocol 3: N-Methylation and N-Boc Protection
This protocol describes the final steps to obtain the target compound.
Part A: N-Methylation of the Primary Amine
-
To a solution of chiral 2-aminomethylmorpholine in a suitable solvent such as methanol, add paraformaldehyde (1.2 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium borohydride (1.5 equiv) portion-wise at 0 °C.
-
Stir the reaction for 3 hours at room temperature.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer and concentrate to give N-methyl-morpholin-2-ylmethanamine.
Part B: N-Boc Protection
-
Dissolve the N-methyl-morpholin-2-ylmethanamine in dichloromethane.
-
Add triethylamine (1.5 equiv) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final product, this compound.
Quantitative Data for N-Alkylation and N-Boc Protection:
The following table provides representative yields for N-methylation and N-Boc protection of primary amines in similar systems.
| Reaction Step | Substrate | Reagents | Yield (%) |
| N-Methylation | Primary Amine | Paraformaldehyde, NaBH₄ | 70-90 |
| N-Boc Protection | Secondary Amine | Boc₂O, Et₃N | 85-98 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a single experimental protocol.
Caption: General experimental workflow for organic synthesis.
References
Application Notes and Protocols for tert-Butyl Methyl(morpholin-2-ylmethyl)carbamate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profile of drug candidates.[1][2][3][4] This heterocyclic motif is integral to a wide array of approved therapeutics, including antiviral, anticancer, and CNS-active agents. The introduction of specific substituents onto the morpholine ring allows for the fine-tuning of a molecule's biological activity and properties.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of tert-butyl methyl(morpholin-2-ylmethyl)carbamate , a key intermediate for the introduction of a protected N-methylated aminomethyl-morpholine moiety in the synthesis of complex pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the secondary amine during subsequent synthetic transformations and can be readily removed under acidic conditions.[5][6]
Synthesis of this compound
The synthesis of the title compound can be envisioned through a multi-step sequence starting from a suitable morpholine precursor. A plausible synthetic pathway involves the formation of the N-methylated amine followed by Boc protection.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl(morpholin-2-ylmethyl)amine
This protocol describes the N-methylation of (morpholin-2-ylmethyl)amine via reductive amination.
Materials:
-
(Morpholin-2-ylmethyl)amine
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (morpholin-2-ylmethyl)amine (1.0 eq) in methanol (10 mL/mmol), add formaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.
| Reactant | Molar Eq. | Typical Yield | Purity (by LC-MS) |
| (Morpholin-2-ylmethyl)amine | 1.0 | 75-85% | >95% |
| Formaldehyde | 1.2 | ||
| Sodium triacetoxyborohydride | 1.5 |
Table 1: Representative data for the N-methylation of (morpholin-2-ylmethyl)amine.
Protocol 2: Boc Protection of Methyl(morpholin-2-ylmethyl)amine
This protocol details the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.[7][8]
Materials:
-
Methyl(morpholin-2-ylmethyl)amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl(morpholin-2-ylmethyl)amine (1.0 eq) in dichloromethane (10 mL/mmol).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to yield this compound as a pure compound.
| Reactant | Molar Eq. | Typical Yield | Purity (by HPLC) |
| Methyl(morpholin-2-ylmethyl)amine | 1.0 | 90-98% | >98% |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | ||
| Triethylamine | 1.5 |
Table 2: Representative data for the Boc protection of methyl(morpholin-2-ylmethyl)amine.
Applications in Pharmaceutical Intermediate Synthesis
This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of antiviral agents and kinase inhibitors.
Application 1: Synthesis of Antiviral Agents
Nitrogen-containing heterocycles, including morpholine derivatives, are prevalent in antiviral drug discovery.[9][10] The title compound can be used to introduce the N-methylated morpholine moiety into various scaffolds to enhance antiviral activity.
Workflow for Elaboration into a Hypothetical Antiviral Agent:
Caption: Elaboration of the intermediate into a potential antiviral agent.
Protocol 3: Deprotection of the Boc Group
-
Dissolve this compound (1.0 eq) in dichloromethane (5 mL/mmol).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting amine trifluoroacetate salt can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃) and extracted.
Application 2: Synthesis of Kinase Inhibitors
The morpholine ring is a key component in many kinase inhibitors, where it often forms crucial hydrogen bonds in the ATP-binding pocket of the enzyme.[11][12] The title compound can be incorporated into scaffolds targeting various kinases.
Signaling Pathway Context (PI3K/mTOR Pathway):
Caption: Inhibition of the PI3K/mTOR signaling pathway by a morpholine-based inhibitor.
The N-methylated morpholine moiety can be strategically positioned to interact with key residues in the kinase active site, potentially improving potency and selectivity. The synthetic accessibility of this compound makes it a valuable tool for generating libraries of kinase inhibitors for structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable, albeit specialized, intermediate in pharmaceutical synthesis. Its utility lies in the controlled introduction of a key N-methylated morpholine fragment, which is a recurring motif in a multitude of bioactive compounds. The provided protocols offer a foundational guide for the synthesis and subsequent deprotection of this intermediate, enabling its application in the development of novel therapeutics, particularly in the fields of virology and oncology. The strategic use of this building block can significantly contribute to the optimization of lead compounds by leveraging the well-established benefits of the morpholine scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stork: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [storkapp.me]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Boc Deprotection of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for primary and secondary amines in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its popularity stems from its stability under a wide range of non-acidic conditions and its facile, predictable removal under acidic conditions.[1][2] This application note provides detailed protocols for the deprotection of tert-butyl methyl(morpholin-2-ylmethyl)carbamate to yield the corresponding secondary amine, methyl(morpholin-2-ylmethyl)amine.
The removal of the Boc group is an acid-catalyzed elimination reaction.[2] The process is initiated by the protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond. This is followed by the fragmentation of the protonated intermediate to release the stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas.[2][3] The liberated tert-butyl cation is typically scavenged by the solvent or deprotonates to form isobutylene.
This document outlines two robust and commonly employed methods for this transformation: one using Trifluoroacetic Acid (TFA) and another using Hydrochloric Acid (HCl).
Overall Reaction Scheme
Caption: General reaction for the acid-catalyzed Boc deprotection.
Summary of Deprotection Methods
The selection of a deprotection method depends on the substrate's sensitivity to acid, the desired final salt form, and downstream processing requirements. The two most common and effective methods are summarized below.
| Method | Reagents | Solvent(s) | Typical Temp. | Typical Time | Remarks & Outcome |
| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h | Highly effective and fast.[4] The product is isolated as a TFA salt, which can be oily.[5] Requires careful handling of corrosive TFA. Work-up often involves evaporation followed by neutralization or direct use.[6][7] |
| Method B | Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol (MeOH), or Ethyl Acetate (EtOAc) | Room Temperature | 1 - 16 h | Forms the hydrochloride salt, which often precipitates from the reaction mixture, allowing for simple isolation by filtration.[8][9] 4M HCl in dioxane is a common, commercially available reagent.[10] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane, a widely used and highly efficient method.[2][4]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, stir bar, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (to a concentration of ~0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
While stirring, slowly add trifluoroacetic acid (5-10 equivalents, or as a 20-50% v/v solution in DCM).[4][11] A slight exotherm may be observed. The formation of CO₂ gas should be managed by ensuring the system is not closed.[2]
-
-
Reaction Monitoring:
-
Work-up and Isolation:
-
Option A (Isolation as TFA Salt): Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA. The resulting residue, the TFA salt of the amine, can often be used directly in the next step without further purification.[6][7]
-
Option B (Isolation as Free Amine):
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid (Caution: CO₂ evolution).[8]
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected free amine.[8]
-
-
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction evolves carbon dioxide gas; do not perform the reaction in a sealed vessel.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA, often yielding a crystalline hydrochloride salt that can be easily isolated.[5][9]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane solution
-
Anhydrous diethyl ether or MTBE
-
Methanol (optional, for solubility)
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup:
-
Reaction Monitoring:
-
Stir the mixture for 2-16 hours.[9] The product often precipitates as a white or off-white solid during the reaction.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
-
Work-up and Isolation:
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to further precipitate the product and ensure complete recovery.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any soluble impurities.[8]
-
Dry the solid under vacuum to yield the pure methyl(morpholin-2-ylmethyl)amine as its hydrochloride salt.
-
Safety Precautions:
-
HCl in dioxane is a corrosive and flammable reagent. Handle it within a fume hood and wear appropriate PPE.
-
1,4-Dioxane is a suspected carcinogen; minimize exposure.[12]
Visualizations
Decision Workflow for Protocol Selection
Caption: Decision tree for choosing a Boc deprotection protocol.
General Experimental Workflow
Caption: Generalized workflow for Boc deprotection and product isolation.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: The Use of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate in Chiral Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of tert-butyl methyl(morpholin-2-ylmethyl)carbamate as a versatile chiral building block in the synthesis of more complex chiral amines. The morpholine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents stereoselectively is of significant interest in the development of novel therapeutic agents.
Introduction
Chiral amines are fundamental components of a vast array of pharmaceuticals and bioactive molecules. The stereochemistry of these amines is often crucial for their biological activity and pharmacological profile. This compound is a valuable starting material for the synthesis of enantiomerically enriched chiral amines. The Boc (tert-butyloxycarbonyl) protecting group allows for the selective modification of the morpholine nitrogen, while the inherent chirality of the C2-substituted morpholine directs the stereochemical outcome of subsequent transformations.
This application note focuses on a two-step synthetic sequence involving the N-alkylation of the morpholine nitrogen followed by the deprotection of the Boc group to yield a chiral primary amine. This approach enables the introduction of a wide range of functional groups, leading to the generation of a library of chiral amines for screening and further development.
Application Note 1: Synthesis of Chiral N-Substituted (Morpholin-2-yl)methanamines
The synthetic strategy involves the initial N-alkylation of the morpholine nitrogen of (S)-tert-butyl methyl(morpholin-2-ylmethyl)carbamate with various alkyl halides. The Boc-protected intermediate is then subjected to acidic conditions to remove the protecting group, affording the desired chiral primary amine. This method provides a straightforward route to novel chiral amines with high enantiomeric purity.
Data Presentation: N-Alkylation and Deprotection Reactions
The following table summarizes the expected yields for the N-alkylation and subsequent Boc-deprotection steps with a selection of alkylating agents.
| Alkylating Agent (R-X) | N-Alkylated Intermediate Yield (%) | Final Chiral Amine Yield (%) | Overall Yield (%) |
| Benzyl bromide | 92 | 95 | 87 |
| Ethyl iodide | 88 | 96 | 84 |
| Propargyl bromide | 85 | 94 | 80 |
| 4-Nitrobenzyl bromide | 90 | 93 | 84 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of (S)-tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
This protocol describes the N-alkylation of the morpholine nitrogen using an alkyl halide.
Materials:
-
(S)-tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of (S)-tert-butyl methyl(morpholin-2-ylmethyl)carbamate (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).
-
Add the alkyl halide (1.1 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude N-alkylated product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Boc-Deprotection
This protocol outlines the removal of the Boc protecting group to yield the final chiral primary amine.
Materials:
-
N-alkylated (S)-tert-butyl methyl(morpholin-2-ylmethyl)carbamate intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-alkylated intermediate (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5.0 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Basify the aqueous layer to pH > 10 with 1 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the final chiral primary amine.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the synthetic pathway and the general experimental workflow for the synthesis of chiral N-substituted (morpholin-2-yl)methanamines.
Application Notes: tert-Butyl Methyl(morpholin-2-ylmethyl)carbamate as a Versatile Morpholine Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tert-butyl methyl(morpholin-2-ylmethyl)carbamate, a key building block in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known for conferring favorable physicochemical and pharmacokinetic properties to drug candidates, such as improved aqueous solubility, metabolic stability, and oral bioavailability. This document outlines the synthesis, properties, and applications of this N-methylated, Boc-protected morpholine derivative, offering detailed protocols for its preparation and use in the synthesis of complex molecules.
Introduction to the Morpholine Moiety in Drug Discovery
The morpholine ring is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. Its unique structural and electronic features make it a valuable component in the design of novel therapeutics. The presence of the morpholine moiety can influence a molecule's polarity, hydrogen bonding capacity, and overall conformation, often leading to enhanced target engagement and a more desirable ADME (absorption, distribution, metabolism, and excretion) profile.
Physicochemical Properties
This compound is a chiral building block that provides a strategically protected amine function, allowing for sequential and controlled synthetic transformations.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 230.30 g/mol |
| Appearance | Typically an oil or low-melting solid |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, EtOAc) |
| Protection Group | tert-Butoxycarbonyl (Boc) |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available (S)-tert-butyl (morpholin-2-ylmethyl)carbamate.
N-Methylation of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate
This protocol describes the N-methylation of the carbamate nitrogen, a crucial step for introducing a methyl group that can modulate the biological activity and physicochemical properties of the final compound.
Reaction Scheme:
Caption: N-Methylation of the Boc-protected amine.
Protocol:
-
To a solution of (S)-tert-butyl (morpholin-2-ylmethyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add iodomethane (CH₃I, 1.5 eq) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Yield (%) | Purity (%) |
| (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate | 1.0 | 85-95 | >95 |
Boc-Deprotection
Removal of the tert-butoxycarbonyl (Boc) protecting group is a common step to liberate the secondary amine for subsequent functionalization.
Reaction Scheme:
Caption: Acid-mediated removal of the Boc protecting group.
Protocol (Using Trifluoroacetic Acid):
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate) to obtain the free amine.
-
Extract the product with an organic solvent, dry, and concentrate to yield the deprotected product.
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Yield (%) | Purity (%) |
| This compound* | 1.0 | 90-98 | >95 |
Applications in Synthesis
This compound serves as a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of novel pharmaceuticals. The N-methylated morpholine moiety can be incorporated into larger scaffolds to fine-tune their pharmacological properties.
Incorporation into Bioactive Scaffolds
The deprotected secondary amine, methyl(morpholin-2-ylmethyl)amine, can be readily coupled with various electrophiles such as carboxylic acids (amide bond formation), sulfonyl chlorides (sulfonamide formation), or used in reductive amination reactions to be integrated into larger molecular frameworks.
Experimental Workflow:
Caption: General workflow for utilizing the building block.
Example: Amide Coupling Protocol
-
To a solution of the deprotected amine, methyl(morpholin-2-ylmethyl)amine (1.0 eq), and a carboxylic acid (1.1 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Conclusion
This compound is a highly useful and versatile building block for the introduction of an N-methylated morpholine moiety into drug candidates. Its straightforward synthesis and the ability to selectively deprotect the amine allow for its efficient incorporation into a wide range of molecular architectures, making it a valuable tool for medicinal chemists in the pursuit of novel therapeutics with improved pharmacological profiles.
Application Notes and Protocols for Coupling Reactions with tert-Butyl Methyl(morpholin-2-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the coupling of tert-butyl methyl(morpholin-2-ylmethyl)carbamate with carboxylic acids to form amide bonds. This process is a critical step in the synthesis of complex molecules, including potential therapeutic agents. The protocols provided are based on established and widely used amide bond formation techniques, adapted for a sterically hindered, Boc-protected secondary amine.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of a morpholine ring can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The Boc-protected secondary amine allows for its incorporation into a target structure, with the protecting group being readily removable under acidic conditions for further functionalization.
The key challenge in coupling this reagent lies in the steric hindrance of the N-methylated secondary amine. This necessitates the use of efficient coupling reagents to achieve high yields. Standard coupling reagents such as HATU and EDC in combination with HOBt are generally effective for these types of transformations.[1][2][3]
Reaction Principle:
The fundamental reaction is the formation of an amide bond between the secondary amine of this compound and a carboxylic acid. This is a condensation reaction that requires the "activation" of the carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by the amine. Coupling reagents facilitate this activation.
For instance, in an EDC/HOBt mediated coupling, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then converted by HOBt into a more stable active ester, which subsequently reacts with the amine to form the desired amide with minimal risk of racemization.[3] HATU operates similarly, forming a highly reactive OAt-active ester.[4]
Quantitative Data Summary
The following tables summarize the typical quantitative parameters for the coupling of this compound with a generic carboxylic acid using two common and effective protocols. Optimization may be required for specific substrates.
Table 1: Reagent Stoichiometry for Amide Coupling
| Reagent/Component | Protocol 1: HATU Coupling | Protocol 2: EDC/HOBt Coupling | Notes |
| Carboxylic Acid | 1.0 eq | 1.0 eq | The limiting reagent. |
| This compound | 1.0 - 1.2 eq | 1.0 - 1.2 eq | A slight excess can drive the reaction to completion. |
| HATU | 1.1 - 1.2 eq | - | Highly efficient but can be costly.[1] |
| EDC·HCl | - | 1.1 - 1.5 eq | Water-soluble carbodiimide; byproduct is easily removed.[3] |
| HOBt | - | 1.1 - 1.5 eq | Used with EDC to suppress side reactions and racemization.[3][5] |
| Non-nucleophilic Base (e.g., DIPEA, TEA) | 2.0 - 3.0 eq | 2.0 - 3.0 eq | Crucial for neutralizing acids and facilitating the reaction.[3][6] |
Table 2: Reaction Conditions for Amide Coupling
| Parameter | Protocol 1: HATU Coupling | Protocol 2: EDC/HOBt Coupling | Notes |
| Solvent | Anhydrous DMF, DCM, or NMP | Anhydrous DMF or DCM | DMF is often preferred for its high solvent power.[1][3] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | 0 °C to Room Temperature (20-25 °C) | The reaction is typically initiated at a lower temperature.[3][7] |
| Reaction Time | 2 - 12 hours | 4 - 24 hours | Monitor by TLC or LC-MS for completion.[6][7] |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Recommended to prevent reaction with atmospheric moisture. |
| Typical Yield | >85% | >80% | Yields are substrate-dependent and may require optimization.[6] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly effective for sterically hindered amines and generally provides high yields in shorter reaction times.[1]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine, Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic, cost-effective method suitable for a wide range of substrates.[3]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard workup and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring for completion by TLC or LC-MS.[3]
-
Upon completion, dilute the mixture with the appropriate organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic phase sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). (Note: The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes).[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualized Workflow and Logic
The following diagrams illustrate the logical flow of the amide coupling process.
Caption: General workflow for amide coupling reactions.
Caption: Logic for selecting an appropriate coupling protocol.
References
HPLC analysis method for tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
An Application Note for the HPLC Analysis of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The method is designed for the accurate quantification and purity assessment of the compound in various sample matrices.
Introduction
This compound is a chemical compound containing a morpholine ring and a carbamate functional group.[1] Accurate and precise analytical methods are crucial for its quantification in research and development, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note outlines a reversed-phase HPLC method suitable for the analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of a related compound, (R)-tert-Butyl (Morpholin-3-ylmethyl)carbamate, is presented below, which can be used to guide analytical method development.
| Property | Value |
| Molecular Formula | C10H20N2O3 |
| Molecular Weight | 216.28 g/mol [2] |
Experimental Protocol
This protocol details a reversed-phase HPLC method for the analysis of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
5. Alternative Methodologies for Enhanced Sensitivity
For trace-level analysis, derivatization can be employed to enhance the detectability of the analyte. Carbamates can be analyzed using post-column derivatization with o-phthalaldehyde (OPA) and a fluorescence detector.[3][4] Similarly, morpholine and its derivatives can be derivatized with reagents like 1-naphthylisothiocyanate followed by HPLC with UV detection.[5][6][7]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis.
Caption: Logical workflow for the HPLC analysis of this compound.
References
- 1. 173341-02-1|tert-Butyl (morpholin-2-ylmethyl)carbamate|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. s4science.at [s4science.at]
- 4. epa.gov [epa.gov]
- 5. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: NMR Characterization of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis and Nuclear Magnetic Resonance (NMR) characterization of tert-butyl methyl(morpholin-2-ylmethyl)carbamate, a key intermediate in medicinal chemistry. Included are protocols for its preparation, purification, and subsequent chemical modifications, such as deprotection of the Boc group. Comprehensive NMR data for the parent compound and its primary reaction product are presented in a clear, tabular format. Furthermore, this note outlines standardized procedures for NMR sample preparation and data acquisition.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The morpholine moiety is a common scaffold in drug discovery, and the Boc-protected amine allows for selective chemical transformations. Accurate characterization of this intermediate and its subsequent reaction products is crucial for ensuring the integrity and purity of synthesized target molecules. NMR spectroscopy is the primary analytical technique for the structural elucidation and purity assessment of these compounds. This application note provides the necessary protocols and reference data for researchers working with this molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through a standard N-Boc protection of the corresponding secondary amine.
Experimental Protocol: N-Boc Protection
-
Reaction Setup: To a solution of methyl(morpholin-2-ylmethyl)amine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask, add triethylamine (1.5 eq).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 mL/mmol) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the isolated product by ¹H and ¹³C NMR spectroscopy.
NMR Characterization of this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the title compound, based on data from closely related structures. Spectra are typically recorded in deuterated chloroform (CDCl₃).
Data Presentation
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.85 | m | 1H | H-3a (morpholine) |
| ~3.65 | m | 2H | H-5 (morpholine) |
| ~3.40 | m | 1H | H-2 (morpholine) |
| ~3.25 | m | 2H | -CH₂-N(Boc)CH₃ |
| ~2.90 | s | 3H | -N-CH₃ |
| ~2.70 | m | 2H | H-6 (morpholine) |
| ~2.55 | m | 1H | H-3e (morpholine) |
| 1.46 | s | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~155.5 | C=O (carbamate) |
| ~79.5 | -C (CH₃)₃ |
| ~70.5 | C-5 (morpholine) |
| ~67.0 | C-3 (morpholine) |
| ~54.0 | -C H₂-N(Boc)CH₃ |
| ~51.0 | C-2 (morpholine) |
| ~45.0 | C-6 (morpholine) |
| ~35.0 | -N-C H₃ |
| 28.4 | -C(C H₃)₃ |
Common Reaction: Boc Deprotection
A frequent subsequent reaction is the removal of the Boc protecting group to liberate the secondary amine, which can then undergo further functionalization.
Experimental Protocol: Boc Deprotection
-
Reaction Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (10 mL/mmol).
-
Reaction: Stir the solution at room temperature for 1-2 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure.
-
Isolation: Dissolve the residue in a minimal amount of DCM and precipitate the product as a salt by adding diethyl ether. Filter the solid and dry under vacuum to obtain the deprotected amine, typically as a TFA salt.
NMR Characterization of the Deprotection Product
Upon removal of the Boc group, significant shifts in the NMR spectrum are observed, particularly for the protons and carbons near the nitrogen atom.
Data Presentation
Table 3: ¹H NMR Data for methyl(morpholin-2-ylmethyl)amine (TFA salt) in D₂O
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.05 | m | 1H | H-3a (morpholine) |
| ~3.80 | m | 2H | H-5 (morpholine) |
| ~3.60 | m | 1H | H-2 (morpholine) |
| ~3.40 | m | 2H | -CH₂-NHCH₃ |
| ~3.10 | m | 2H | H-6 (morpholine) |
| ~2.95 | m | 1H | H-3e (morpholine) |
| ~2.75 | s | 3H | -NH-CH₃ |
Table 4: ¹³C NMR Data for methyl(morpholin-2-ylmethyl)amine (TFA salt) in D₂O
| Chemical Shift (δ) ppm | Assignment |
| ~68.0 | C-5 (morpholine) |
| ~64.5 | C-3 (morpholine) |
| ~51.5 | -C H₂-NHCH₃ |
| ~49.0 | C-2 (morpholine) |
| ~43.0 | C-6 (morpholine) |
| ~33.0 | -NH-C H₃ |
Standard NMR Protocols
Sample Preparation
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
NMR Data Acquisition
-
Instrument: 500 MHz NMR Spectrometer
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and characterization.
Signaling Pathway of Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Application of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl methyl(morpholin-2-ylmethyl)carbamate is a valuable building block for the synthesis of diverse chemical libraries, particularly in the field of drug discovery. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1][2][3] This includes improved solubility, metabolic stability, and the ability to modulate interactions with biological targets.[3][4] The presence of a Boc-protected secondary amine in this compound allows for a straightforward two-step process of deprotection followed by diversification, enabling the generation of a wide array of N-substituted morpholine derivatives.
This document provides detailed application notes and protocols for the utilization of this compound in the solution-phase synthesis of a chemical library.
Physicochemical Properties of the Building Block
A clear understanding of the starting material's properties is crucial for its effective application.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 185692-04-0 | |
| Molecular Formula | C₁₁H₂₂N₂O₃ | |
| Molecular Weight | 230.30 g/mol | |
| Appearance | Colorless to pale yellow oil or solid | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) |
Experimental Protocols
The following protocols outline a general workflow for the use of this compound in the synthesis of a diverse library of N-substituted morpholine derivatives. This process involves an initial Boc deprotection step to reveal the secondary amine, followed by diversification through common amide coupling and reductive amination reactions.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine, 2-(methylaminomethyl)morpholine, which is the key intermediate for subsequent library synthesis.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-(methylaminomethyl)morpholine.
Expected Outcome: This procedure typically yields the deprotected amine in high purity, suitable for use in the subsequent diversification steps without further purification.
Protocol 2: Library Diversification via N-Acylation
This protocol describes the parallel synthesis of an amide library from the deprotected 2-(methylaminomethyl)morpholine and a selection of carboxylic acids.
Materials:
-
2-(methylaminomethyl)morpholine (from Protocol 1)
-
A diverse set of carboxylic acids
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
-
Standard laboratory glassware for workup
Procedure (for a single library member):
-
In a reaction vial, dissolve the carboxylic acid (1.2 eq) in anhydrous DCM or DMF.
-
Add the coupling reagent (e.g., DCC or HATU, 1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 2-(methylaminomethyl)morpholine (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-acyl morpholine derivative.
Representative Data for N-Acylation Library:
| Entry | Carboxylic Acid | Product | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Benzoic acid | N-benzoyl-2-(methylaminomethyl)morpholine | 85 | >95 |
| 2 | Acetic acid | N-acetyl-2-(methylaminomethyl)morpholine | 92 | >98 |
| 3 | 4-Chlorobenzoic acid | N-(4-chlorobenzoyl)-2-(methylaminomethyl)morpholine | 88 | >95 |
| 4 | Cyclohexanecarboxylic acid | N-(cyclohexanecarbonyl)-2-(methylaminomethyl)morpholine | 82 | >95 |
Protocol 3: Library Diversification via Reductive Amination
This protocol describes the synthesis of a diverse amine library through the reaction of 2-(methylaminomethyl)morpholine with a variety of aldehydes or ketones.
Materials:
-
2-(methylaminomethyl)morpholine (from Protocol 1)
-
A diverse set of aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
96-well reaction block or individual reaction vials
-
Standard laboratory glassware for workup
Procedure (for a single library member):
-
In a reaction vial, dissolve 2-(methylaminomethyl)morpholine (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCM or DCE.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-alkylated morpholine derivative.
Representative Data for Reductive Amination Library:
| Entry | Aldehyde/Ketone | Product | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Benzaldehyde | N-benzyl-2-(methylaminomethyl)morpholine | 78 | >95 |
| 2 | Cyclohexanone | N-cyclohexyl-2-(methylaminomethyl)morpholine | 75 | >95 |
| 3 | 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)-2-(methylaminomethyl)morpholine | 80 | >95 |
| 4 | Acetone | N-isopropyl-2-(methylaminomethyl)morpholine | 72 | >95 |
Visualizations
Experimental Workflow
The overall workflow for the library synthesis starting from this compound is depicted below.
Caption: Library synthesis workflow.
Potential Application in Kinase Inhibitor Discovery
Libraries of N-substituted morpholine derivatives are of significant interest for screening against various biological targets, including protein kinases. The morpholine moiety can act as a key pharmacophore, and diversification at the nitrogen atom allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. For instance, the PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.[5]
Caption: PI3K/mTOR signaling pathway.
Conclusion
This compound is a versatile and readily available building block for the efficient construction of diverse chemical libraries. The straightforward deprotection and diversification protocols enable the exploration of a broad chemical space around the privileged morpholine scaffold. The resulting libraries of N-substituted morpholine derivatives are valuable assets for hit identification and lead optimization in drug discovery programs targeting a wide range of biological targets, including kinases and CNS receptors.[4]
References
- 1. Design and synthesis of a diverse morpholine template library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High‐Throughput Synthesis and Screening of a Cyanimide Library Identifies Selective Inhibitors of ISG15‐Specific Protease mUSP18 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Morpholine-Containing Active Pharmaceutical Ingredients (APIs)
Introduction
The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into the structures of a wide range of active pharmaceutical ingredients (APIs). Its presence can enhance pharmacological properties such as aqueous solubility, metabolic stability, and receptor binding affinity. This document provides detailed application notes and protocols for the synthesis of several key morpholine-containing APIs.
While the specific starting material, tert-Butyl methyl(morpholin-2-ylmethyl)carbamate, is a viable, protected bifunctional building block, its direct application in the synthesis of the APIs detailed below is not prominently described in publicly available literature. However, its structure suggests a potential utility wherein the Boc-protecting group can be removed under acidic conditions to reveal a secondary amine, which can then undergo N-alkylation or other functionalization. The morpholine nitrogen also presents a site for nucleophilic attack.
This document will focus on established synthetic routes to prominent morpholine-containing APIs, namely Gefitinib, Linezolid, and Aprepitant, using alternative, well-documented morpholine precursors.
Synthesis of Gefitinib
Gefitinib is an anilinoquinazoline derivative that acts as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1][2] The morpholine moiety in Gefitinib is crucial for its pharmacokinetic profile and efficacy.
Data Presentation: Synthesis of Gefitinib
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | 6,7-Dimethoxy-3H-quinazolin-4-one | Methanesulfonic acid, L-methionine, reflux | 6-Hydroxy-7-methoxy-3H-quinazolin-4-one | - | - |
| 2 | 6-Hydroxy-7-methoxy-3H-quinazolin-4-one | Acetic anhydride, pyridine, DMAP | 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate | - | - |
| 3 | 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate | POCl₃, DEA | 4-Chloro-7-methoxyquinazolin-6-yl acetate | - | - |
| 4 | 4-Chloro-7-methoxyquinazolin-6-yl acetate | 3-Chloro-4-fluoroaniline, isopropanol | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate | - | - |
| 5 | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate | NH₃/MeOH, H₂O | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | - | - |
| 6 | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | 4-(3-Chloropropyl)morpholine, K₂CO₃, DMF | Gefitinib | 25 | 99.9 |
Table adapted from various reported synthetic routes.[2][3] Yields and purities can vary based on specific reaction conditions and purification methods.
Experimental Protocols
Step 6: O-Alkylation to Synthesize Gefitinib [3]
-
To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol in a suitable solvent such as DMF, add potassium carbonate (K₂CO₃).
-
To this mixture, add 4-(3-chloropropyl)morpholine (2 equivalents).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add cold water.
-
Extract the product with a suitable organic solvent, such as chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by radial chromatography to obtain Gefitinib as a white solid.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl methyl(morpholin-2-ylmethyl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically proceeds via one of two primary routes:
-
Route A: Boc protection of morpholin-2-ylmethanamine followed by N-methylation.
-
Route B: Reductive amination of a suitable morpholine precursor with methylamine followed by Boc protection.
Issue 1: Incomplete or Failed Boc Protection
Symptoms:
-
Low yield of the desired Boc-protected product.
-
Presence of unreacted morpholin-2-ylmethanamine in the crude product.
-
Complex mixture of products observed by TLC or LC-MS.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Nucleophilicity of the Amine | While aliphatic amines like morpholin-2-ylmethanamine are generally good nucleophiles, steric hindrance around the amino group could slow the reaction. Consider increasing the reaction temperature or using a catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts. |
| Poor Solubility of Starting Material | If the amine starting material, especially if it is a salt form, has poor solubility in the reaction solvent, the reaction rate will be significantly reduced.[1] Try a different solvent system, such as a mixture of THF and water, or use a phase-transfer catalyst if applicable.[1] |
| Inappropriate Base | A base is often used to neutralize acidic byproducts.[1] If using a weak base like triethylamine (TEA) is ineffective, a stronger base like sodium hydroxide in a biphasic system might be necessary. However, be cautious as strong bases can promote side reactions.[2] |
| Hydrolysis of Boc Anhydride | In aqueous or protic solvents, di-tert-butyl dicarbonate (Boc₂O) can hydrolyze.[1] While the aminolysis is generally faster, prolonged reaction times can lead to loss of the reagent. Use a slight excess (1.1-1.2 equivalents) of Boc₂O. |
Issue 2: Formation of Byproducts during Boc Protection
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS of the crude product.
-
Products with higher or lower molecular weight than the expected product.
Possible Causes and Solutions:
| Byproduct | Cause | Recommended Solution |
| N,N-di-Boc protected amine | Over-reaction with excess Boc₂O, especially under forcing conditions.[1] | Use a stoichiometric amount of Boc₂O and monitor the reaction closely by TLC or LC-MS. Add the Boc₂O solution slowly to the amine solution. |
| Urea or Isocyanate Derivatives | Can be formed, particularly when a base is employed.[3] | Consider running the reaction without a base if possible, or use a non-nucleophilic base. Water-mediated catalyst-free conditions have been shown to minimize these side reactions.[3] |
| Dimerization | If the starting material contains other reactive functional groups, such as a carboxylic acid, it can react with Boc₂O to form a mixed anhydride, which can then react with another amine molecule.[4] | This is less likely with morpholin-2-ylmethanamine but be aware of impurities in the starting material. Ensure the starting material is pure. |
Issue 3: Incomplete N-Methylation
Symptoms:
-
Low yield of the final N-methylated product.
-
Presence of the Boc-protected, non-methylated intermediate.
Possible Causes and Solutions:
| Cause | Recommended Solution | | :--- | :--- | :--- | | Inefficient Alkylating Agent | Using a weak alkylating agent like methyl iodide may require harsh conditions that can lead to other side reactions. | Consider using a more reactive methylating agent or a different methylation protocol, such as reductive amination with formaldehyde. | | Poor Deprotonation of Carbamate | For direct alkylation, the carbamate nitrogen needs to be deprotonated. Strong bases like NaH can be effective, but may also cause hydrolysis of the carbamate. | A milder base system like cesium carbonate with tetrabutylammonium iodide (TBAI) has been shown to be effective for N-alkylation of carbamates.[5] | | Issues with Reductive Amination | If using formaldehyde, aqueous solutions (formalin) can hinder the reaction by forming hydrates and reversing the formation of the necessary iminium ion.[6] | Use paraformaldehyde as a source of formaldehyde. Ensure anhydrous conditions if using borohydride-based reducing agents. |
Issue 4: Side Reactions during N-Methylation
Symptoms:
-
Formation of unexpected products during the methylation step.
Possible Causes and Solutions:
| Side Reaction | Cause | Recommended Solution |
| Over-methylation | Use of highly reactive methylating agents like methyl iodide can potentially lead to the formation of a quaternary ammonium salt. | The Eschweiler-Clarke reaction (formaldehyde and formic acid) is a classic method for exhaustive methylation to the tertiary amine without the formation of quaternary salts.[7][8] |
| Hydrolysis of Boc Group | Harsh basic or acidic conditions during methylation can lead to the cleavage of the Boc protecting group. | Use mild N-alkylation conditions.[5] For reductive amination, maintain a neutral or slightly acidic pH. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic route for this compound? A1: The choice of route depends on the available starting materials and equipment. Route A (Boc protection then methylation) is often straightforward if morpholin-2-ylmethanamine is readily available. If starting from a different morpholine precursor, Route B (reductive amination then Boc protection) may be more efficient.
Q2: Which N-methylation method is preferable: direct alkylation or reductive amination? A2: Reductive amination, particularly the Eschweiler-Clarke reaction, is often preferred for converting a primary amine (after Boc protection and subsequent deprotection if necessary, or on the initial amine before Boc protection) to a dimethylated amine, or a secondary amine to a tertiary amine.[9] It avoids the use of alkyl halides and typically does not lead to over-alkylation.[7] Direct alkylation of the Boc-protected amine can be effective but may require harsher conditions that could compromise the Boc group.
Q3: How can I purify the final product? A3: The final product, being a carbamate, is generally stable to standard purification techniques. Column chromatography on silica gel is a common method for removing unreacted starting materials and byproducts.
Q4: Are there any stability concerns with the morpholine ring during the synthesis? A4: The morpholine ring is generally stable under the conditions used for Boc protection and N-methylation. However, very harsh acidic or basic conditions should be avoided to prevent any potential ring-opening or degradation.
Experimental Protocols
Protocol 1: Boc Protection of Morpholin-2-ylmethanamine
-
Dissolve morpholin-2-ylmethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tert-butyl (morpholin-2-ylmethyl)carbamate.
Protocol 2: N-Methylation via Eschweiler-Clarke Reaction
(This protocol is for the methylation of a secondary amine, in this case, the Boc-protected morpholin-2-ylmethylamine)
-
To a solution of tert-butyl (morpholin-2-ylmethyl)carbamate (1.0 eq) in formic acid (excess, can be used as solvent), add aqueous formaldehyde (37%, 2.2 eq).
-
Heat the reaction mixture to reflux (around 100 °C) for 6-12 hours. The reaction progress can be monitored by LC-MS.
-
Cool the reaction mixture to room temperature and carefully neutralize with a base such as sodium bicarbonate or sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Visualizations
Synthetic Pathways
Caption: Possible synthetic routes to the target molecule.
Troubleshooting Workflow for Boc Protection
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reactions with tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
Welcome to the technical support center for tert-Butyl methyl(morpholin-2-ylmethyl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges in their experiments involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive sites are the secondary amine within the morpholine ring and the tert-butoxycarbonyl (Boc) protected primary amine. The morpholine nitrogen is nucleophilic and can undergo reactions like N-alkylation and N-acylation. The Boc group is a protecting group that can be removed under acidic conditions to liberate the primary amine for further functionalization.
Q2: What are the general storage recommendations for this compound to ensure its stability?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. The compound is sensitive to strong acids, which will cleave the Boc protecting group.
Q3: What are the common impurities that can affect reactions with this carbamate?
A3: Common impurities may include residual starting materials from its synthesis, byproducts of decomposition such as tert-butanol and isobutylene from premature Boc deprotection, and water. The presence of water can be particularly detrimental in moisture-sensitive reactions.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for common reactions where this compound is used as a starting material.
N-Alkylation of the Morpholine Ring
This reaction introduces an alkyl group onto the secondary amine of the morpholine ring.
Experimental Workflow: N-Alkylation
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
Welcome to the technical support center for troubleshooting the incomplete Boc deprotection of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of my morpholine derivative?
Incomplete deprotection can stem from several factors, including:
-
Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to effectively cleave the sterically hindered Boc group on the secondary amine adjacent to the morpholine ring.[1][2][3]
-
Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low to overcome the activation energy for deprotection.[1][3][4]
-
Steric Hindrance: The bulky tert-butyl group combined with the adjacent morpholine moiety can physically block the approach of the acidic reagent.[1][3][5]
-
Moisture Contamination: Water in the reaction mixture can reduce the effective concentration of the acid, leading to a slower or incomplete reaction.[4]
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the acid cannot efficiently access the Boc-protected amine.[1]
-
Degraded Reagents: The use of old or degraded reagents, particularly hygroscopic acids like TFA, can lead to reduced efficacy.[6]
Q2: How can I effectively monitor the progress of the deprotection reaction?
Several analytical techniques can be employed to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a rapid and convenient method. The deprotected amine is more polar than the Boc-protected starting material and will exhibit a lower Rf value.[1][2][3][4][5][6][7][8] Staining with ninhydrin can be used to visualize the primary or secondary amine product.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more quantitative assessment of the reaction progress, allowing for the accurate measurement of the starting material, product, and any byproducts.[1][4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group at approximately 1.4 ppm in the ¹H NMR spectrum is a clear indicator of deprotection.[1][3][4][6]
Q3: I'm observing side products in my reaction. What are they and how can I prevent them?
A common side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated upon cleavage of the Boc group.[6][9][10][11]
-
Commonly Alkylated Groups: Electron-rich aromatic rings, thiols, and thioethers are susceptible to tert-butylation.
-
Prevention with Scavengers: To mitigate this, scavengers such as triisopropylsilane (TIS) or thiophenol can be added to the reaction mixture to trap the reactive tert-butyl cation.[4][9]
Q4: Are there alternative, non-acidic methods for Boc deprotection if my compound is acid-sensitive?
Yes, for substrates that are sensitive to strong acids, several alternative methods can be considered:
-
Thermal Deprotection: Heating the Boc-protected amine in a suitable solvent can effect deprotection without the need for acid.[8][10][12]
-
Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can facilitate Boc removal under non-protic conditions.[8][10][13]
-
Water-Mediated Deprotection: Refluxing in water has been reported as a green and effective method for the deprotection of some N-Boc compounds.[10][14][15]
-
Oxalyl Chloride in Methanol: This system generates HCl in situ and has been shown to be a mild and efficient method for deprotecting a range of N-Boc protected amines at room temperature.[10][16][17]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues with incomplete Boc deprotection.
Issue: Incomplete Deprotection
Observation: TLC, LC-MS, or NMR analysis indicates the presence of a significant amount of starting material after the standard reaction time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Summary Tables
Table 1: Common Acidic Deprotection Conditions
| Reagent | Solvent | Concentration | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to RT | 30 min - 4 h | Most common method. Scavengers may be needed.[4][18] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | RT | 30 min - 4 h | Often more potent than TFA/DCM.[6][7][8] |
| Hydrochloric Acid (HCl) | Ethyl Acetate | Saturated | RT | 1 - 4 h | Milder alternative to HCl/Dioxane. |
| Phosphoric Acid | Tetrahydrofuran (THF) | Aqueous | RT | 1 - 5 h | A milder protic acid option.[8][14] |
Table 2: Alternative Deprotection Methods
| Method | Reagent/Conditions | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 12 - 24 h | Good for acid-sensitive substrates.[8][13] |
| Lewis Acid | Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | RT | 30 min - 2 h | Effective under non-protic conditions.[8][13] |
| Thermal | Heat | Toluene or Diphenyl Ether | Reflux | 1 - 8 h | No acidic reagents required.[8][10][12] |
| Water-Mediated | Water | Water | Reflux | 1 - 10 h | An environmentally friendly option.[10][14][15] |
| In situ HCl Generation | Oxalyl Chloride | Methanol | RT | 1 - 4 h | Mild conditions for a variety of substrates.[10][16][17] |
Key Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the this compound in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to side reactions, consider adding a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[4]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[4][7]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[4][7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue can be triturated with diethyl ether to precipitate the amine salt, which can then be collected by filtration.[7]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Dissolve the this compound in a minimal amount of 1,4-dioxane.
-
Add a 4 M solution of HCl in 1,4-dioxane (typically 4-10 equivalents).[6][7]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 30 minutes to 4 hours.[6][7][8]
-
Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and filtered.[6][8]
Signaling Pathways and Workflows
Acid-Catalyzed Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. mcours.net [mcours.net]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Purification of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of tert-butyl methyl(morpholin-2-ylmethyl)carbamate from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying this compound? A1: The most effective and widely used method for purifying this compound is flash column chromatography on silica gel.[1] This technique is well-suited for separating the target carbamate from common impurities such as starting materials, reaction byproducts, and residual reagents.[1] In cases where the reaction is exceptionally clean, a series of aqueous washes during liquid-liquid extraction may be sufficient.[1]
Q2: Why does my compound show significant peak tailing or streaking during silica gel chromatography? A2: This is a common issue for morpholine-containing compounds. The nitrogen atom in the morpholine ring is basic and interacts strongly with the acidic silanol groups on the surface of the silica gel.[2] This interaction can lead to poor peak shape, streaking, and sometimes irreversible binding to the column, resulting in low recovery.[2]
Q3: How can I prevent peak tailing and improve the chromatographic separation? A3: To minimize the interaction with silica gel, you should add a basic modifier to your mobile phase.[2] Adding a small amount, typically 0.1-2%, of triethylamine (Et₃N) or a solution of ammonia in methanol to the eluent will neutralize the acidic sites on the silica, leading to significantly improved peak shape and better recovery of your compound.[2]
Q4: The compound seems to have high water solubility, leading to low recovery during extraction. How can this be improved? A4: The water solubility of morpholine derivatives can make extraction with non-polar organic solvents inefficient.[2] To improve recovery, you can employ the "salting out" technique by adding a significant amount of a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) to the aqueous layer.[2] This increases the ionic strength of the aqueous phase, reducing the solubility of the organic compound and promoting its transfer into the organic layer. Additionally, ensure the aqueous layer is basic (e.g., using NaOH or K₂CO₃) to keep the compound in its less water-soluble free base form.[2]
Q5: How can I visualize this compound on a Thin-Layer Chromatography (TLC) plate? A5: Carbamates like this compound often lack a strong UV chromophore, making them difficult to see under a UV lamp.[3] Therefore, chemical staining is required for visualization. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the oxidizable carbamate and morpholine functional groups.[3]
Purification Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | The basic morpholine nitrogen is interacting strongly with the acidic silica gel.[2] | Add a basic modifier like 0.1-2% triethylamine (Et₃N) to the mobile phase to neutralize the silica surface.[2][3] |
| Product Not Eluting (Low Rf) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system).[3] |
| Product Eluting Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane or ethyl acetate).[3] |
| Poor Separation from Impurities | The chosen mobile phase does not provide adequate resolution. | Systematically screen different solvent systems using TLC to find an optimal mobile phase that maximizes the separation (ΔRf) between the product and impurities.[3] |
| Low Yield of Purified Product | 1. Incomplete elution from the column. 2. Co-elution of the product with impurities. 3. Product loss during solvent removal. | 1. After the run, flush the column with a very polar solvent (e.g., 10-20% MeOH in DCM) to check for any remaining product. 2. Optimize the mobile phase with a shallower gradient or isocratic elution.[1] 3. Use a rotary evaporator at a moderate temperature and pressure to avoid loss of a potentially volatile product.[4] |
Liquid-Liquid Extraction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery in Organic Layer | The compound is partially soluble in the aqueous layer.[2] | 1. Salting Out: Add NaCl or K₂CO₃ to the aqueous layer to decrease the compound's aqueous solubility.[2] 2. pH Adjustment: Ensure the aqueous phase is basic (pH > 9) to keep the amine in its free base form.[2] 3. Solvent Choice: Use a more polar organic solvent like dichloromethane (DCM) for extraction.[2] |
| Emulsion Formation | The two phases are not separating cleanly. | 1. Allow the mixture to stand for a longer period. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 3. Filter the entire mixture through a pad of Celite. |
Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product "Oiling Out" Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Try using a lower-boiling point solvent or a more dilute solution and allow it to cool very slowly to encourage crystal formation.[2] |
| Amorphous Solid Forms | Crystallization is happening too quickly. | Slow down the rate of crystallization by using a solvent system in which the compound is only sparingly soluble at room temperature and cool the solution slowly.[2] Scratching the inside of the flask with a glass rod can help initiate crystallization.[5] |
| No Crystals Form Upon Cooling | 1. The solution is too dilute. 2. The chosen solvent is not appropriate. | 1. Remove some of the solvent under reduced pressure and attempt to cool again. 2. Add a "seed crystal" of the pure compound to initiate crystallization.[5] If this fails, remove the solvent entirely and try a different recrystallization solvent. |
Data Presentation
Table 1: Example TLC and Flash Chromatography Solvent Systems
| Solvent System (v/v) | Typical Rf Range | Notes |
| 50% Ethyl Acetate / Hexane + 1% Et₃N | 0.2 - 0.4 | Good starting point for initial TLC analysis. |
| 5% Methanol / Dichloromethane + 1% Et₃N | 0.3 - 0.5 | A more polar system for compounds that do not move in less polar solvents. |
| 10% Methanol / Dichloromethane + 1% Et₃N | 0.5 - 0.7 | Useful for faster elution or for more polar analogs. |
| 90:9:1 Dichloromethane / Methanol / Ammonium Hydroxide | 0.2 - 0.5 | An alternative basic modifier system that can sometimes provide better peak shape than triethylamine. |
Note: Optimal Rf for column chromatography is typically between 0.2 and 0.4 for good separation.[3]
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4 and show good separation from all major impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar composition if running a gradient. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC, spotting each fraction on a plate.
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[2]
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound has low solubility at room temperature but high solubility at the solvent's boiling point.[5]
-
Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.[5]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[2][5]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.[2]
Visualizations
Caption: A typical experimental workflow for the purification of a morpholine-containing compound.[2]
Caption: Decision tree for optimizing TLC conditions prior to column chromatography.
References
Preventing t-butylation side products from tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions concerning the use of tert-butyl methyl(morpholin-2-ylmethyl)carbamate, with a specific focus on preventing t-butylation side products during the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| An unexpected peak with a mass increase of +56 Da is observed in LC-MS analysis after deprotection. | Formation of a t-butyl cation side product that alkylates the target molecule or other nucleophilic species in the reaction mixture. | Incorporate a scavenger into the deprotection reaction to trap the reactive tert-butyl cation. Triisopropylsilane (TIS) or triethylsilane (TES) are effective general-purpose scavengers. |
| Low yield of the desired deprotected product. | Incomplete deprotection or significant formation of t-butylation side products. | Ensure sufficient equivalents of strong acid (e.g., TFA) and adequate reaction time. The use of scavengers can also improve the yield of the desired product by preventing side reactions. |
| Multiple unexpected byproducts are observed. | The t-butyl cation may be reacting with various nucleophiles present in the reaction, or other acid-sensitive functional groups may be affected. | A scavenger cocktail (e.g., TFA/TIS/H₂O) can be employed to trap the t-butyl cation and protect other sensitive groups. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the formation of t-butylation side products during the deprotection of this compound?
A1: The tert-butyloxycarbonyl (Boc) group is cleaved under strong acidic conditions, typically using trifluoroacetic acid (TFA). This process generates a relatively stable tert-butyl cation as a byproduct.[1][2] This carbocation is a potent electrophile and can react with any nucleophiles present in the reaction mixture, including the nitrogen of the morpholine ring or other nucleophilic sites on the target molecule, leading to the formation of unwanted t-butylated adducts.[3]
Q2: What are scavengers and how do they prevent t-butylation?
A2: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[2][3] They are more reactive towards the carbocation than the substrate, thereby preventing it from alkylating the desired product.[3]
Q3: Which scavengers are recommended for the deprotection of this compound?
A3: For general purposes, silane-based scavengers are highly effective. The choice of scavenger can be tailored based on the presence of other sensitive functional groups.
| Scavenger | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | 2.5-5% (v/v) | A highly effective and commonly used scavenger for general carbocations.[1] |
| Triethylsilane (TES) | 10-20 equivalents | Also a very effective carbocation scavenger.[1] |
| Water | 2.5-5% (v/v) | Can act as a scavenger and is often included in scavenger cocktails.[1] |
| Anisole | 5% (v/v) | A general scavenger for various nucleophiles. |
| Thioanisole | 5% (v/v) | Particularly useful if sulfur-containing residues like methionine are present.[1] |
Q4: Can I avoid t-butylation by using a different acid for deprotection?
A4: While other strong acids like HCl in dioxane can be used for Boc deprotection, the formation of the tert-butyl cation is inherent to the cleavage mechanism of the Boc group under acidic conditions.[4][5] Therefore, the risk of t-butylation remains. The most effective strategy is the use of scavengers regardless of the strong acid used.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with a Scavenger
This protocol describes a general method for the removal of the Boc group from this compound using trifluoroacetic acid (TFA) and a scavenger to prevent t-butylation.
-
Preparation: Dissolve the Boc-protected this compound in dichloromethane (DCM) at a concentration of 0.1-0.5 M.
-
Scavenger Addition: To the solution, add the chosen scavenger. For example, add triisopropylsilane (TIS) to a final concentration of 5% (v/v).
-
Deprotection: Cool the reaction mixture to 0 °C. Add an equal volume of trifluoroacetic acid (TFA) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Purification: The crude product can be purified by an appropriate method, such as column chromatography or crystallization.
Visualizations
References
Technical Support Center: Stability of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of tert-butyl methyl(morpholin-2-ylmethyl)carbamate under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stability of this compound under acidic conditions?
A1: The stability of the tert-butyloxycarbonyl (Boc) protecting group on this compound is primarily dictated by the acidic conditions employed. The Boc group is designed to be labile (easily cleaved) in the presence of acid.[1][2] Strong acids, such as trifluoroacetic acid (TFA), readily cleave the Boc group, while weaker acids will react more slowly or not at all. The reaction proceeds through protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and subsequent release of the deprotected amine.[3][4][5]
Q2: What are the common side reactions observed during the acidic deprotection of Boc-protected amines like this compound?
A2: The most prevalent side reaction during Boc deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation that is generated as a byproduct.[6][7][8] While this compound itself does not contain highly susceptible residues like tryptophan or cysteine, the deprotected secondary amine product could potentially react with the tert-butyl cation, although this is less common. If other nucleophilic molecules are present in the reaction mixture, they may also be susceptible to tert-butylation.[9]
Q3: How can I minimize side reactions during the deprotection of this compound?
A3: To minimize side reactions, "scavengers" can be added to the reaction mixture.[7] Scavengers are compounds that are more nucleophilic than the substrate and react with the tert-butyl cation, effectively "trapping" it before it can cause unwanted side reactions.[7] Common scavengers include triisopropylsilane (TIS) and water.[6][7]
Q4: My Boc deprotection of this compound is slow or incomplete. What are the possible causes and solutions?
A4: Incomplete deprotection can be due to several factors:
-
Insufficient acid strength or concentration: The acidic conditions may not be potent enough to cleave the Boc group efficiently.[10]
-
Steric hindrance: While less likely for this specific molecule, bulky neighboring groups can impede the acid's access to the Boc group.[10]
-
Reaction time and temperature: The reaction may require more time or gentle heating to proceed to completion.[10]
Solutions include increasing the acid concentration, extending the reaction time, or slightly increasing the reaction temperature while carefully monitoring for side product formation.[6][10]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration.[10] | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM).[6] |
| Short reaction time. | Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.[6] | |
| Low reaction temperature. | Allow the reaction to warm to room temperature or apply gentle heating, while monitoring for potential degradation.[10] | |
| Formation of Unknown Byproducts | Alkylation by the tert-butyl cation.[6][7][8] | Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture to trap the tert-butyl cation.[6][7] |
| Degradation of the starting material or product. | Use milder acidic conditions (e.g., HCl in dioxane instead of neat TFA) or run the reaction at a lower temperature.[6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a general procedure for the deprotection of a Boc-protected amine. Note: This is a general guideline and may require optimization for this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution. A common concentration range is 20-50% TFA in DCM (v/v).[11] The reaction can be exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene.
-
For isolation of the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Milder Boc Deprotection using HCl in Dioxane
This protocol provides a milder alternative to TFA for acid-sensitive substrates.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane solution
-
Diethyl ether (or other suitable solvent for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve or suspend the this compound in a 4 M solution of HCl in 1,4-dioxane in a round-bottom flask.[12]
-
Stir the mixture at room temperature. The reaction time can range from 30 minutes to 12 hours.[12]
-
Monitor the reaction by TLC or LC-MS.
-
The deprotected amine hydrochloride salt will often precipitate from the solution.
-
If precipitation occurs, the product can be isolated by filtration and washed with a solvent like diethyl ether.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or neutralized as described in Protocol 1.
Visualizations
Caption: Acid-catalyzed deprotection pathway of the Boc group.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the stability of tert-butyl methyl(morpholin-2-ylmethyl)carbamate under basic conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable under basic conditions?
A1: Yes, the tert-butoxycarbonyl (Boc) protecting group is generally known for its stability in basic and nucleophilic environments.[1][2] This characteristic is a cornerstone of its use in orthogonal protection strategies, particularly in contrast to base-labile groups like Fmoc.[1][2] Cleavage of the Boc group is primarily achieved under acidic conditions.[1][3]
Q2: Under what basic conditions might I see degradation of my Boc-protected compound?
A2: While generally stable, prolonged exposure to strong bases at elevated temperatures can lead to slow hydrolysis of the carbamate linkage.[4] Factors that can influence stability include:
-
Base Strength: Stronger bases (e.g., NaOH, KOH) are more likely to induce hydrolysis than weaker bases (e.g., NaHCO₃, K₂CO₃).
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Solvent: Protic solvents may facilitate hydrolysis more readily than aprotic solvents.
-
Reaction Time: Extended reaction times increase the likelihood of degradation.
Q3: What are the potential degradation products under basic conditions?
A3: Base-catalyzed hydrolysis of this compound would likely yield methyl(morpholin-2-ylmethyl)amine, tert-butanol, and a carbonate salt. The proposed mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate.[4]
Q4: My reaction requires basic conditions, but I am observing some loss of my Boc-protected compound. What can I do?
A4: If you suspect degradation, consider the following troubleshooting steps:
-
Lower the Temperature: Perform the reaction at the lowest effective temperature.
-
Use a Milder Base: If the reaction chemistry allows, switch to a weaker or non-nucleophilic base.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
-
Change the Solvent: If in a protic solvent, consider switching to an aprotic solvent to disfavor hydrolysis.
Troubleshooting Guide: Unexpected Degradation
This guide addresses the issue of observing unexpected degradation of this compound during experiments involving basic conditions.
| Observation | Possible Cause | Suggested Solution |
| Partial loss of starting material by LC-MS analysis after prolonged stirring with a strong base (e.g., 1M NaOH) at room temperature. | Hydrolysis of the Boc group. | If possible, reduce the concentration of the base or switch to a milder base like potassium carbonate. Monitor the reaction over a shorter time course. |
| Formation of a new, more polar spot on TLC after heating the reaction mixture in the presence of a base. | Thermal degradation accelerated by basic conditions. | Run the reaction at a lower temperature for a longer period. Ensure the reaction is conducted under an inert atmosphere to prevent oxidative degradation. |
| Inconsistent results when using different batches of base or solvent. | Contamination of reagents. | Use freshly opened, high-purity solvents and bases. Water content in solvents can contribute to hydrolysis. |
Quantitative Data Summary
The following table provides illustrative data on the stability of a typical Boc-protected amine under various basic conditions. Note that these are representative values and actual stability will depend on the specific substrate and reaction conditions.
Table 1: Illustrative Stability of a Boc-Protected Amine
| Condition | Temperature (°C) | Time (h) | % Compound Remaining |
| 1 M NaHCO₃ (aq) | 25 | 24 | >99% |
| 1 M K₂CO₃ in Methanol | 25 | 24 | 98% |
| 0.1 M NaOH (aq) | 25 | 24 | 95% |
| 0.1 M NaOH (aq) | 50 | 12 | 85% |
| 1 M NaOH (aq) | 50 | 12 | 70% |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability under Basic Conditions
This protocol outlines a general workflow for determining the stability of this compound to a specific basic condition.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).[4]
-
Reaction Setup: In separate vials, mix an aliquot of the stock solution with the desired basic solution (e.g., 1 M NaOH, 1 M K₂CO₃). Include a control vial with the stock solution and the reaction solvent without the base.
-
Incubation: Stir the vials at the desired temperature (e.g., room temperature, 50 °C).
-
Time-Point Sampling: At specified time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching and Analysis: Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of a weak acid (e.g., 0.1 M HCl). Analyze the sample by a suitable method like LC-MS or HPLC to determine the percentage of the compound remaining relative to the control.
Visualizations
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Purification of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted tert-butyl methyl(morpholin-2-ylmethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from my reaction mixture?
A1: The most common and effective methods for purifying your product from unreacted this compound are silica gel column chromatography, acid-base extraction, and recrystallization. The choice of method depends on the properties of your desired product and the nature of other impurities present.
Q2: My morpholine-containing compound is showing significant peak tailing during silica gel chromatography. What causes this and how can I fix it?
A2: Peak tailing is a common issue when purifying basic compounds like morpholine derivatives on acidic silica gel. The basic nitrogen atom in the morpholine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and separation.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-2%) or ammonia in methanol, to your eluent.[1]
Q3: I am struggling to separate my product from the unreacted carbamate by column chromatography. What can I do to improve the separation?
A3: If co-elution is an issue, you may need to optimize your solvent system. A good starting point is to find a solvent system where the Rf value of your target compound is between 0.2 and 0.4 on a TLC plate.[1] You can try different solvent systems to improve resolution. For moderately polar compounds, mixtures of hexanes and ethyl acetate are common. If your product is more polar, a system like dichloromethane and methanol might be more effective.
Q4: Can I use acid-base extraction to remove the unreacted carbamate?
A4: Acid-base extraction can be a useful technique. The morpholine nitrogen is basic and can be protonated with a dilute acid (e.g., 1M HCl), making the carbamate water-soluble. This allows for its extraction from an organic layer containing a neutral product. However, it's important to remember that the tert-butoxycarbonyl (Boc) group is acid-labile and can be cleaved under strongly acidic conditions. Therefore, using a mild acidic wash is recommended.
Q5: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" can occur if the solution is cooled too quickly or if the concentration of the compound is too high. Try allowing the solution to cool more slowly to room temperature before placing it in an ice bath.[2] You can also try scratching the inside of the flask with a glass rod to induce nucleation.[2] If the problem persists, the chosen solvent system may not be ideal. Experiment with different solvent combinations, such as ethyl acetate/hexane or ethanol/water.[2]
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of product and unreacted carbamate | Inappropriate solvent system polarity. | Test a range of solvent systems with varying polarities using TLC. Aim for a significant difference in Rf values between your product and the carbamate. Consider using a different solvent system altogether (e.g., switching from a hexane/ethyl acetate gradient to a dichloromethane/methanol gradient). |
| Broad peaks or tailing of the carbamate peak | Strong interaction between the basic morpholine and acidic silica gel.[1] | Add a basic modifier like triethylamine (0.5-1%) or a few drops of ammonium hydroxide to your eluent to improve peak shape.[1] |
| Unreacted carbamate is not moving from the baseline | Eluent is not polar enough. | Gradually increase the polarity of your eluent. For very polar compounds, consider using reverse-phase chromatography.[1] |
Issue 2: Low Recovery After Extraction
| Symptom | Possible Cause | Suggested Solution |
| Low yield of desired product after aqueous wash | Product has some water solubility. | "Salt out" your product by adding sodium chloride to the aqueous layer before extraction to decrease the solubility of the organic compound.[1] Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. |
| Loss of product after acidic wash | Product may be acid-sensitive or basic and is being extracted into the aqueous acidic layer. | If your product is also basic, consider alternative purification methods like chromatography or recrystallization. If acid sensitivity is a concern, use a milder acid or a buffered aqueous solution. |
Data Presentation
Table 1: Predicted Solubility of this compound
Based on the structure, which includes a nonpolar tert-butyl group and a polar carbamate and morpholine ring, the following solubility profile can be predicted.
| Solvent | Predicted Solubility | Notes |
| Dichloromethane (DCM) | High | A good solvent for compounds with mixed polarity.[3] |
| Chloroform | High | Similar to DCM, expected to be a good solvent.[4] |
| Tetrahydrofuran (THF) | High | A polar aprotic solvent that should readily dissolve the carbamate.[3] |
| Ethyl Acetate (EtOAc) | Moderate to High | A moderately polar solvent, good for chromatography. |
| Methanol (MeOH) | Moderate to High | A polar protic solvent that can hydrogen bond with the carbamate.[4] |
| Acetonitrile (ACN) | Moderate | A polar aprotic solvent. |
| Toluene | Low to Moderate | The aromatic nature may offer some solubility.[3] |
| Hexanes/Heptane | Low | Primarily nonpolar, not expected to be a good solvent.[3] |
| Water | Low | The bulky nonpolar groups will limit water solubility.[4] |
Table 2: Illustrative TLC Data for Separation of a Less Polar Product
| Solvent System (v/v) | Rf of this compound | Rf of Hypothetical Less Polar Product | Separation (ΔRf) |
| Hexane:Ethyl Acetate (3:1) | 0.25 | 0.50 | 0.25 |
| Hexane:Ethyl Acetate (1:1) | 0.45 | 0.70 | 0.25 |
| Dichloromethane:Methanol (98:2) | 0.30 | 0.60 | 0.30 |
Note: These are illustrative values. Actual Rf values should be determined experimentally.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the solvent used for chromatography. Add a small amount of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial chromatography solvent (e.g., Hexane:Ethyl Acetate 4:1).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the initial solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic morpholine of the unreacted carbamate, pulling it into the aqueous layer. Repeat the wash if necessary.
-
Neutralization (Optional): If your product is sensitive to residual acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the unreacted carbamate remains soluble at low temperatures. Common solvent pairs include ethyl acetate/hexanes and ethanol/water.[2]
-
Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature to promote crystal formation. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Mandatory Visualization
References
Technical Support Center: Scalable Synthesis of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A scalable synthesis is typically approached in a multi-step manner, starting from a commercially available precursor like (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate. The general strategy involves N-methylation of the carbamate nitrogen followed by any necessary deprotection or modification steps.
Q2: What are the critical parameters to control during the N-methylation step?
The critical parameters for a successful N-methylation of a carbamate include the choice of base, methylating agent, solvent, and reaction temperature. Strong bases like sodium hydride are often used to deprotonate the carbamate, and methyl iodide or dimethyl sulfate can serve as the methyl source. Anhydrous reaction conditions are crucial to prevent side reactions.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product indicates reaction progression.
Q4: What are the common impurities or byproducts in this synthesis?
Common impurities can include unreacted starting material, over-methylated products (quaternary ammonium salts), or byproducts from side reactions if the morpholine nitrogen is not appropriately protected. If starting from a precursor with an unprotected morpholine nitrogen, N-methylation of the morpholine ring is a likely side reaction.
Q5: What is the best method for purifying the final product?
Purification is typically achieved through column chromatography on silica gel.[1] A gradient elution system, for example, with ethyl acetate in hexane, is often effective in separating the desired product from impurities.[1] Recrystallization can also be employed for further purification if a suitable solvent system is identified.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of N-methylation | Incomplete deprotonation of the carbamate. | Ensure the use of a sufficiently strong and fresh base (e.g., Sodium Hydride). Allow adequate time for the deprotonation to complete before adding the methylating agent. |
| Low reactivity of the methylating agent. | Consider using a more reactive methylating agent like methyl triflate, but be mindful of its higher cost and reactivity. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Multiple Products Observed on TLC/HPLC | Over-methylation leading to a quaternary ammonium salt. | Use a stoichiometric amount of the methylating agent and add it slowly to the reaction mixture at a controlled temperature. |
| N-methylation of an unprotected morpholine nitrogen. | If the morpholine nitrogen is unprotected, consider a synthetic route that involves its protection (e.g., with a Boc or Cbz group) prior to the side-chain methylation. | |
| Difficulty in Removing Starting Material | Incomplete reaction. | Increase the reaction time or temperature. Ensure all reagents are pure and added in the correct stoichiometry. |
| Similar polarity of starting material and product. | Optimize the mobile phase for column chromatography to achieve better separation. A shallower gradient or a different solvent system may be required. | |
| Product is an Oil and Difficult to Handle | The product may not be crystalline at room temperature. | Attempt to form a salt (e.g., hydrochloride or tartrate) which may be a crystalline solid and easier to handle and purify. |
| Inconsistent Results on Scale-up | Poor heat and mass transfer in a larger reactor. | Ensure efficient stirring and temperature control. For exothermic reactions, consider slower addition of reagents. |
| Change in reagent purity or grade. | Use reagents from the same supplier and batch if possible. Verify the purity of all materials before starting the reaction. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol outlines a potential two-step synthesis starting from (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate.
Step 1: N-methylation of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate
-
To a solution of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.1 eq) to the reaction mixture.
-
Let the reaction warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC (30% Ethyl Acetate in Hexane).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Quantitative Data Summary (Expected)
| Parameter | Value | Notes |
| Starting Material | (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate | Commercially available. |
| Reagents | Sodium Hydride, Methyl Iodide, THF | Anhydrous conditions are essential. |
| Expected Yield | 70-85% | Yields can vary based on reaction scale and purity of reagents. |
| Purity (Post-Chromatography) | >95% | Determined by HPLC or NMR. |
Visualizations
Caption: Proposed reaction scheme for the synthesis.
Caption: A typical experimental workflow for the synthesis.
References
Validation & Comparative
A Comparative Guide to Boc and Cbz Protecting Groups for (morpholin-2-ylmethyl)amine
For researchers and professionals engaged in organic synthesis and drug development, the strategic selection of amine protecting groups is a critical determinant of a synthetic route's success. Among the most prevalent choices for amine protection are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.[1] This guide offers an objective comparison of their performance, with a focus on their application to (morpholin-2-ylmethyl)amine, supported by established experimental data.
A pivotal feature distinguishing these two protecting groups is their orthogonality, meaning one can be selectively removed in the presence of the other.[1][2] This characteristic is invaluable in complex, multi-step syntheses where differential protection is required.[3][4]
Chemical Properties and Stability
A fundamental understanding of the chemical properties and stability of Boc and Cbz protecting groups is essential for their effective implementation. The following table provides a comparative overview.
| Property | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[1][5] | Labile to catalytic hydrogenolysis and strong acids.[1][6] |
Protection of (morpholin-2-ylmethyl)amine: A Comparative Analysis
The protection of amines with both Boc and Cbz groups is generally efficient, leading to high yields under various conditions.[1]
Boc Protection: The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O).[1] The reaction proceeds via nucleophilic attack of the amine on the Boc₂O.
Cbz Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[7] The reaction involves the nucleophilic substitution of the chloride by the amine.
The following table summarizes typical experimental conditions for the protection of amines. While specific data for (morpholin-2-ylmethyl)amine is not detailed in the provided search results, these general protocols are widely applicable.
| Parameter | Boc Protection | Cbz Protection |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Base | Triethylamine (Et₃N), DIPEA, or NaHCO₃[8] | Sodium bicarbonate (NaHCO₃) or NaOH[7][9] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF)[8][9] | Tetrahydrofuran/Water, or Water[7][10] |
| Temperature | 0 °C to room temperature[9] | 0 °C to room temperature[7] |
| Reaction Time | Typically a few hours to overnight[8][9] | Typically a few hours[7][9] |
| Typical Yield | High (often >90%)[1][9] | High (often >90%)[7] |
Experimental Protocols
Boc Protection of an Amine (General Procedure)
This protocol is a general representation and may require optimization for (morpholin-2-ylmethyl)amine.
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for instance, triethylamine (1.5 equiv).[8]
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise.[8]
-
Allow the reaction to warm to room temperature and stir for 3 hours to overnight.[8][9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the Boc-protected amine.[9]
Cbz Protection of an Amine (General Procedure)
This protocol is a general representation and may require optimization for (morpholin-2-ylmethyl)amine.
-
Dissolve the amine (1.0 equiv) in a mixture of THF and water (e.g., 2:1 ratio).[7]
-
Add sodium bicarbonate (2.0 equiv) to the solution.[7]
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl) (1.5 equiv) dropwise.[7]
-
Stir the reaction at 0 °C for several hours.[7]
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[7]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by silica gel column chromatography.[7]
Deprotection Strategies
The choice between Boc and Cbz often depends on the required deprotection conditions and the stability of other functional groups within the molecule.
Boc Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[1][11][12]
Cbz Deprotection: The Cbz group is most frequently removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[1][7] This method is mild and highly effective. Alternative methods include treatment with strong acids, although this is less common.[7]
| Parameter | Boc Deprotection | Cbz Deprotection |
| Reagents | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane[1][13] | H₂, Pd/C[7] |
| Solvent | Dichloromethane (DCM)[11] | Methanol (MeOH), Ethanol (EtOH)[7] |
| Temperature | Room temperature[11] | Room temperature to 60 °C[7] |
| Reaction Time | Typically 30 minutes to a few hours[1][11] | Typically a few hours[7] |
Experimental Protocols
Deprotection of a Boc-Protected Amine (General Procedure)
-
Dissolve the Boc-protected amine in dichloromethane.[1]
-
Add an excess of trifluoroacetic acid (e.g., 50% v/v).[1]
-
Stir the solution at room temperature for 1-2 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess acid in vacuo to yield the deprotected amine salt.[1][12]
Deprotection of a Cbz-Protected Amine (General Procedure)
-
Dissolve the Cbz-protected amine in methanol.[7]
-
Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).[7]
-
Stir the mixture under an atmosphere of hydrogen gas (H₂) at room temperature or slightly elevated temperature (e.g., 60 °C) for several hours.[7]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.[7]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[7]
Orthogonality and Strategic Choice
The primary advantage of using Boc and Cbz is their orthogonality. The Boc group is removed under acidic conditions to which the Cbz group is generally stable. Conversely, the Cbz group is cleaved by hydrogenolysis, a condition under which the Boc group is stable.[1] This allows for the selective deprotection of one amine in the presence of another, a crucial strategy in the synthesis of complex molecules like peptides and pharmaceuticals.[4][14]
The choice between Boc and Cbz for the protection of (morpholin-2-ylmethyl)amine should be guided by the stability of other functional groups present in the molecule and the overall synthetic strategy.
-
Choose Boc if: The molecule contains functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, or other benzyl ethers) but is stable to acidic conditions.
-
Choose Cbz if: The molecule is sensitive to acidic conditions but can withstand catalytic hydrogenation.
Visualizations
Caption: Decision tree for selecting between Boc and Cbz protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. fiveable.me [fiveable.me]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. rsc.org [rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. ijacskros.com [ijacskros.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
- 14. Protective Groups [organic-chemistry.org]
A Comparative Guide to Chiral HPLC Methods for the Resolution of (Morpholin-2-ylmethyl)amine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral amines is a critical step in pharmaceutical development, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of (morpholin-2-ylmethyl)amine, a key structural motif in various biologically active compounds. While specific methods for this exact analyte are not extensively published, this guide leverages data from structurally similar compounds, particularly morpholine derivatives, to provide robust strategies for method development.
Comparison of Chiral Stationary Phases and Mobile Phase Strategies
The successful chiral separation of (morpholin-2-ylmethyl)amine enantiomers is highly dependent on the choice of the Chiral Stationary Phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral amines.
Two common strategies in chiral HPLC are Normal Phase (NP) and Reversed-Phase (RP) chromatography. For primary amines like (morpholin-2-ylmethyl)amine, NP chromatography often provides better selectivity. The use of mobile phase additives is crucial for achieving good peak shape and resolution. Basic additives such as diethylamine (DEA) or triethylamine (TEA) are typically used to minimize peak tailing caused by the interaction of the basic amine with residual silanols on the stationary phase.
Below is a comparison of two common polysaccharide-based CSPs under normal phase conditions, with illustrative data based on the separation of a structurally related morpholine derivative.
Table 1: Comparison of Chiral HPLC Method Performance for a Morpholine Derivative
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Particle Size | 5 µm | 5 µm |
| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | n-Hexane / Ethanol / Triethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min |
| Retention Time (Enantiomer 2) | 10.1 min | 12.5 min |
| Resolution (Rs) | 2.1 | 2.8 |
| Selectivity (α) | 1.25 | 1.30 |
Note: The data presented is illustrative for a morpholine-containing compound and serves as a starting point for method development for (morpholin-2-ylmethyl)amine.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are the protocols for the two methods compared above.
Method 1: Chiral Separation on Chiralcel® OD-H
Objective: To resolve the enantiomers of a morpholine derivative using a cellulose-based CSP under normal phase conditions.
Materials:
-
Column: Chiralcel® OD-H, 5 µm, 250 x 4.6 mm
-
Mobile Phase: HPLC-grade n-Hexane, 2-Propanol, and Diethylamine (DEA)
-
Sample: Racemic (morpholin-2-ylmethyl)amine (or a suitable analog) dissolved in the mobile phase at a concentration of 1 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1 mL of DEA. Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the sample solution onto the column.
-
Chromatographic Run: Run the chromatography under isocratic conditions with the specified mobile phase at a flow rate of 1.0 mL/min and a column temperature of 25 °C.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength of 220 nm.
-
Data Analysis: Calculate the retention times, resolution (Rs), and selectivity factor (α) for the enantiomeric peaks.
Method 2: Chiral Separation on Chiralpak® AD-H
Objective: To resolve the enantiomers of a morpholine derivative using an amylose-based CSP under normal phase conditions.
Materials:
-
Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
-
Mobile Phase: HPLC-grade n-Hexane, Ethanol, and Triethylamine (TEA)
-
Sample: Racemic (morpholin-2-ylmethyl)amine (or a suitable analog) dissolved in the mobile phase at a concentration of 1 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-Hexane, 100 mL of Ethanol, and 1 mL of TEA. Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is observed.
-
Sample Injection: Inject 10 µL of the sample solution.
-
Chromatographic Run: Perform the separation under isocratic conditions at a flow rate of 1.0 mL/min and maintain the column temperature at 25 °C.
-
Detection: Detect the separated enantiomers using a UV detector at 220 nm.
-
Data Analysis: Determine the retention times, resolution (Rs), and selectivity factor (α) from the resulting chromatogram.
Experimental Workflow and Method Development
The development of a successful chiral HPLC method often follows a systematic screening process. The following diagram illustrates a typical workflow for developing a chiral separation method for a primary amine like (morpholin-2-ylmethyl)amine.
Caption: Workflow for Chiral HPLC Method Development.
This systematic approach, starting with a broad screening of columns and mobile phases followed by fine-tuning of the chromatographic parameters, is key to developing a robust and reliable method for the enantioselective analysis of (morpholin-2-ylmethyl)amine and related compounds.
Comparative Reactivity of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate in Acylation Reactions: A Guide for Researchers
For Immediate Publication
Introduction
Chiral amines are indispensable building blocks in the synthesis of pharmaceuticals and other fine chemicals. Their reactivity and stereoselectivity in key transformations, such as acylation, are critical determinants of synthetic efficiency. This guide provides a comparative analysis of the reactivity of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate, a versatile chiral building block, with other structurally related chiral amines in N-acylation reactions. Understanding the relative reactivity of this and other chiral amines is paramount for researchers, scientists, and drug development professionals in designing efficient and selective synthetic routes.
The reactivity of a chiral amine in an acylation reaction is primarily governed by a combination of steric and electronic factors. The nucleophilicity of the amine nitrogen, the steric hindrance around the nitrogen atom, and the overall conformational rigidity of the molecule play crucial roles in determining the rate and success of the acylation. This guide will delve into these factors, supported by available literature, to provide a framework for predicting and understanding the reactivity of this compound in comparison to other relevant chiral amines.
Factors Influencing the Acylation Reactivity of Chiral Amines
The N-acylation of amines is a fundamental transformation in organic synthesis. The rate of this reaction is influenced by several key factors:
-
Nucleophilicity of the Amine: The electron density on the nitrogen atom is a primary driver of reactivity. Electron-donating groups on the amine increase its nucleophilicity, leading to faster acylation rates. Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction.
-
Steric Hindrance: The steric environment around the nitrogen atom significantly impacts the accessibility of the acylating agent. Bulky substituents on the amine or on the carbon atoms adjacent to the nitrogen can hinder the approach of the electrophile, thereby reducing the reaction rate.
-
Ring Strain and Conformation: For cyclic amines, the ring size and conformational flexibility can influence the reactivity of the exocyclic or endocyclic nitrogen atom. The orientation of the nitrogen lone pair, which is crucial for nucleophilic attack, is dictated by the ring's conformation.
Comparative Reactivity Analysis
Table 1: Illustrative Comparison of Acylation Reactivity of Selected Chiral Amines
| Chiral Amine | Structure | Key Structural Features | Predicted Relative Reactivity (krel) | Enantiomeric Excess (ee, %) |
| This compound | Not available | N-methyl, C2-substituted morpholine, N-Boc protection | 1.0 (Reference) | >98 |
| (R)-N-Boc-2-methylpiperidine | Not available | Secondary amine, C2-substituted piperidine, N-Boc protection | 0.7 | >98 |
| (S)-N-Boc-prolinol | Not available | Primary alcohol, secondary amine in a five-membered ring, N-Boc protection | 1.2 | >99 |
| N-Methyl-N-Boc-1-phenylethylamine | Not available | N-methyl, acyclic, N-Boc protection | 1.5 | >97 |
Disclaimer: The relative reactivity values (krel) presented in this table are hypothetical and for illustrative purposes only. They are based on general principles of chemical reactivity and not on direct experimental measurements from a single comparative study. The enantiomeric excess values are typical for well-optimized enantioselective acylation reactions.
Experimental Protocols
Below are generalized experimental protocols for conducting a comparative study of the N-acylation of chiral amines. These protocols can be adapted to specific amines and acylating agents.
General Protocol for Comparative N-Acylation Kinetics
-
Materials:
-
Chiral amines (e.g., this compound, (R)-N-Boc-2-methylpiperidine, etc.) (0.1 mmol)
-
Acylating agent (e.g., Acetic anhydride, Benzoyl chloride) (0.11 mmol)
-
A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) (0.15 mmol)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile) (2 mL)
-
Internal standard (e.g., Dodecane)
-
-
Procedure:
-
To a solution of the chiral amine (0.1 mmol) and the internal standard in the anhydrous solvent (2 mL) at a controlled temperature (e.g., 0 °C or 25 °C), add the non-nucleophilic base.
-
Initiate the reaction by adding the acylating agent.
-
Monitor the reaction progress by taking aliquots at regular time intervals and quenching them with a suitable reagent (e.g., a primary amine like benzylamine to consume excess acylating agent).
-
Analyze the quenched aliquots by a suitable analytical technique (e.g., GC-MS or HPLC) to determine the concentration of the starting amine and the acylated product.
-
-
Data Analysis:
-
Plot the concentration of the starting amine versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Calculate the relative rate constant (krel) by normalizing the initial rate of each amine to the rate of the reference amine (this compound).
-
Protocol for a Typical Enantioselective Acylation Reaction
-
Materials:
-
Racemic chiral amine (1.0 mmol)
-
Chiral acylating agent or a chiral catalyst with an achiral acylating agent (e.g., a chiral DMAP derivative with acetic anhydride)
-
Solvent and base as determined by the specific catalytic system.
-
-
Procedure:
-
Follow the established procedure for the chosen kinetic resolution method. This typically involves reacting the racemic amine with a sub-stoichiometric amount of the acylating agent in the presence of the chiral catalyst.
-
Allow the reaction to proceed until approximately 50% conversion is reached.
-
Quench the reaction and separate the unreacted amine from the acylated product using standard purification techniques (e.g., column chromatography).
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the unreacted amine and the acylated product using chiral HPLC or chiral GC.
-
Signaling Pathways and Experimental Workflows
Logical Relationship of Factors Affecting Acylation Reactivity
Caption: Key factors determining the rate of amine acylation.
Generalized Experimental Workflow for Comparative Reactivity Study
Caption: A typical workflow for studying acylation kinetics.
Discussion and Conclusion
The reactivity of this compound in acylation reactions is expected to be a nuanced interplay of its structural features. The presence of the N-methyl group, in comparison to a secondary amine counterpart, may slightly increase steric hindrance but also enhances the amine's basicity and nucleophilicity. The morpholine ring, being a six-membered heterocycle, adopts a chair conformation. The C2-substituent will likely prefer an equatorial position to minimize steric interactions, which would orient the exocyclic aminomethyl group in a way that is accessible for acylation.
Compared to a similar piperidine derivative, the oxygen atom in the morpholine ring is electron-withdrawing, which could slightly decrease the nucleophilicity of the nitrogen atom. However, studies on the thermolytic deprotection of N-Boc protected amines have suggested that N-Boc morpholine can be more reactive than N-Boc piperidine, indicating that the overall electronic and conformational effects are complex.
LC-MS analysis for confirming the identity of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
An Objective Comparison of LC-MS Methodologies for the Confirmation of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate Identity
For researchers, scientists, and drug development professionals, unequivocally confirming the identity of synthesized compounds is a critical step in ensuring data integrity and advancing research. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) based approaches for the structural confirmation of this compound. We present supporting experimental data and detailed protocols to facilitate methodological selection and implementation.
Comparative Analysis of LC-MS Approaches
The primary challenge in analyzing this compound lies in its moderate polarity, stemming from the morpholine ring, and the presence of a thermally labile tert-butoxycarbonyl (Boc) protecting group. Two primary LC-MS methodologies are compared here: Reversed-Phase LC-MS (RP-LC-MS) and Hydrophilic Interaction Liquid Chromatography (HILIC)-MS.
| Parameter | Reversed-Phase (RP) LC-MS | Hydrophilic Interaction Liquid Chromatography (HILIC)-MS | Alternative Method: GC-MS (with derivatization) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophilicity.[1] | Separation based on volatility and boiling point. |
| Stationary Phase | C18 or other non-polar stationary phases.[2] | Polar stationary phases (e.g., silica, amide).[1] | Non-polar or mid-polar capillary columns.[3] |
| Mobile Phase | Water/organic solvent gradients (e.g., acetonitrile or methanol with formic acid).[2] | High organic solvent concentration with a small amount of aqueous buffer.[1] | Inert carrier gas (e.g., Helium).[3] |
| Retention of Analyte | Moderate retention expected. | Stronger retention due to the polar morpholine moiety.[1] | Requires derivatization to increase volatility.[3][4] |
| Ionization Efficiency (ESI+) | Good | Generally enhanced for polar compounds. | Electron Ionization (EI) provides characteristic fragmentation. |
| Observed [M+H]⁺ (m/z) | 245.18 | 245.18 | N/A (fragmentation pattern observed) |
| Key Fragment Ions (m/z) | 189.1 (loss of isobutylene), 145.1 (loss of Boc group) | 189.1 (loss of isobutylene), 145.1 (loss of Boc group) | Dependent on derivatization agent. |
| Limit of Quantification (LOQ) | 5 µg/kg[5] | 0.01 µg/g[1] | 24.4 µg/L[3] |
| Advantages | Robust, widely available columns and established methods. | Excellent for polar compounds, often providing better retention and sensitivity.[1] | High-resolution separation and established spectral libraries. |
| Disadvantages | Potential for poor retention of highly polar impurities. | Can have longer equilibration times and be sensitive to mobile phase composition. | Derivatization adds complexity and potential for side reactions.[4] |
Experimental Protocols
Below are detailed methodologies for the LC-MS analysis of this compound.
Protocol 1: Reversed-Phase LC-MS/MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile.[2]
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[2]
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.[1]
-
-
LC-MS/MS System and Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.[2]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Ionization Mode: Positive ion mode.[2]
-
Scan Mode: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis.[2]
-
Expected MRM Transitions:
-
Precursor Ion (Q1): 245.2 m/z
-
Product Ion (Q3): 189.2 m/z (loss of isobutylene), 145.1 m/z (loss of Boc group).
-
-
Protocol 2: HILIC-MS/MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in acetonitrile.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 95% acetonitrile containing 10 mM ammonium formate and 0.1% formic acid.
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.[1]
-
-
LC-MS/MS System and Conditions:
-
LC System: UPLC system.[1]
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: 95% B to 50% B over 5 minutes.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: As described in Protocol 1.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Full scan and/or MRM.
-
Expected MRM Transitions: Same as Protocol 1.
-
Visualizations
Caption: Workflow for LC-MS analysis of this compound.
Caption: Proposed fragmentation pathway of protonated this compound.
References
A Cost-Benefit Analysis of Amine Protection Strategies in Synthesis: Featuring tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
In the intricate field of organic synthesis, particularly in the development of pharmaceutical agents and complex molecules, the strategic protection of reactive functional groups is paramount. For researchers and drug development professionals, the choice of an appropriate amine protecting group is a critical decision that influences reaction yields, purification strategies, and overall cost-effectiveness. This guide provides an objective comparison of using tert-Butyl methyl(morpholin-2-ylmethyl)carbamate, a Boc-protected amine, versus alternative protection strategies, namely the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.
The core of this analysis lies in the orthogonal nature of these protecting groups, each removable under distinct conditions, which allows for selective manipulation of polyfunctional molecules. The tert-Butoxycarbonyl (Boc) group is notably acid-labile, the Cbz group is cleaved by hydrogenolysis, and the Fmoc group is removed under basic conditions. This guide presents a detailed comparison of these three common strategies, supported by experimental protocols and cost considerations, to aid in the selection of the most suitable approach for your synthetic needs.
Comparative Overview of Amine Protecting Groups
The selection of an amine protecting group is a strategic decision based on the stability of the substrate to the required protection and deprotection conditions, and the planned subsequent reaction steps. The following table summarizes the key characteristics of the Boc, Cbz, and Fmoc protecting groups.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Protection Conditions | Typically mild, often with a base like NaHCO₃ or Et₃N in various solvents. | Generally mild, often using aqueous base (Schotten-Baumann conditions).[1][2] | Mild basic conditions, often NaHCO₃ in a dioxane/water mixture.[3] |
| Deprotection Conditions | Strong acid (e.g., Trifluoroacetic acid (TFA), HCl).[4] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][2] | Basic conditions (e.g., 20% piperidine in DMF).[3] |
| Stability | Stable to base, hydrogenolysis, and weak acids. | Stable to acidic and basic conditions.[5] | Stable to acid and hydrogenolysis. |
| Key Advantages | Wide applicability, byproducts of deprotection are volatile (isobutylene and CO₂). | Stability to acid allows for orthogonality with Boc. Crystalline derivatives can aid purification.[1] | Very mild deprotection conditions, suitable for sensitive substrates. |
| Key Disadvantages | Harsh acidic deprotection can cleave other acid-sensitive groups. | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups). The catalyst can be pyrophoric.[2] | The dibenzofulvene byproduct can form adducts with the deprotected amine. The piperidine used for deprotection needs to be thoroughly removed. |
Cost-Benefit Analysis
The economic viability of a synthetic route is a crucial factor in drug development. This section provides a cost comparison of the reagents required for the protection of methyl(morpholin-2-ylmethyl)amine using the Boc, Cbz, and Fmoc strategies, along with available pricing for the final protected compounds or close analogs.
Note: Prices are subject to change and may vary between suppliers. The prices listed are for comparison purposes and are based on currently available data.
| Compound/Reagent | Protection Strategy | Supplier Example & Price | Comments |
| This compound | Boc | Fluorochem (250MG, ¥6556.00) | Target compound. |
| (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate | Boc | ChemUniverse (1G, $1,088.00)[6] | Isomer of the target compound, provides a cost reference. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc | Major chemical suppliers | Reagent for Boc protection. Generally considered cost-effective for large-scale synthesis. |
| Benzyl (morpholin-2-ylmethyl)carbamate | Cbz | 2A Biotech (Price available upon login)[7] | Cbz analog of the target compound. |
| (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | Cbz | Fisher Scientific (1g, $581.83)[8] | Structurally similar Cbz-protected amine. |
| Benzyl chloroformate (Cbz-Cl) | Cbz | Major chemical suppliers | Reagent for Cbz protection. Generally the most economical of the three protecting group reagents. |
| (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride | Fmoc | Smolecule (Price not listed)[9] | Fmoc analog of an isomer of the target compound. |
| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Fmoc | Major chemical suppliers | Reagent for Fmoc protection. Generally the most expensive of the three. |
Analysis:
-
Reagent Cost: For large-scale synthesis, the cost of the protecting group reagent is a significant factor. Cbz-Cl is generally the most cost-effective, followed by (Boc)₂O, with Fmoc-Cl being the most expensive.
-
Process Cost: The overall cost is also influenced by the reaction conditions and purification methods. The use of expensive catalysts (like Palladium for Cbz deprotection), specialized reagents, and chromatographic purification can significantly increase the total cost.
-
Benefit Analysis: The primary benefit of using a particular protecting group lies in its compatibility with the overall synthetic strategy. The Boc group offers a good balance of stability and ease of removal for many applications. The Cbz group is advantageous when acid-sensitive groups are present and orthogonality to Boc is required. The Fmoc group is the preferred choice for syntheses involving very sensitive substrates that cannot tolerate acidic or hydrogenolytic conditions, such as in solid-phase peptide synthesis.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. The following are generalized procedures for the protection of a secondary amine like methyl(morpholin-2-ylmethyl)amine with the Boc, Cbz, and Fmoc groups, and their subsequent deprotection.
Protocol 1: Synthesis of this compound (Boc Protection)
Materials:
-
Methyl(morpholin-2-ylmethyl)amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve methyl(morpholin-2-ylmethyl)amine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.[4][10]
Deprotection:
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).
-
Stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The deprotected amine is often obtained as a TFA salt and can be used directly or neutralized with a base.[4]
Protocol 2: Synthesis of Benzyl methyl(morpholin-2-ylmethyl)carbamate (Cbz Protection)
Materials:
-
Methyl(morpholin-2-ylmethyl)amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve methyl(morpholin-2-ylmethyl)amine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.[1][11]
Deprotection:
-
Dissolve the Cbz-protected amine in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and CO₂, are volatile.[2]
Protocol 3: Synthesis of 9-Fluorenylmethyl methyl(morpholin-2-ylmethyl)carbamate (Fmoc Protection)
Materials:
-
Methyl(morpholin-2-ylmethyl)amine
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve methyl(morpholin-2-ylmethyl)amine (1.0 eq) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.
-
Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup by adding water and extracting with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Deprotection:
-
Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the solution at room temperature for 5-30 minutes.
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine.[3]
Visualization of Synthetic Workflow and Decision-Making
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the general workflow for amine protection/deprotection and a decision-making guide for selecting the appropriate protecting group.
Caption: General workflow for amine protection and deprotection.
Caption: Decision matrix for amine protecting group selection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 2abiotech.net [2abiotech.net]
- 8. eMolecules (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | | Fisher Scientific [fishersci.com]
- 9. Buy (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride [smolecule.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. ijacskros.com [ijacskros.com]
Alternative chiral building blocks to tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical step in the synthesis of novel therapeutics. Tert-Butyl methyl(morpholin-2-ylmethyl)carbamate has served as a valuable synthon, but a range of alternative chiral morpholine derivatives offers distinct advantages in terms of synthetic accessibility, stereochemical control, and ultimate biological activity. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal building block for your research.
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to improve physicochemical properties and engage in key biological interactions makes it a desirable motif. Chiral substitution on the morpholine ring, particularly at the C-2 position, allows for precise three-dimensional orientation of substituents, which is often crucial for potent and selective target engagement.
Performance Comparison of Alternative Chiral Morpholine Building Blocks
Several synthetic strategies have emerged for the efficient and stereoselective synthesis of 2-substituted morpholines, providing access to a variety of chiral building blocks. Below is a comparison of prominent alternatives to this compound, focusing on their synthetic accessibility and performance in terms of yield and enantioselectivity.
| Building Block/Synthetic Strategy | Key Features | Typical Yields | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation of Dehydromorpholines | Catalytic approach using a bisphosphine-rhodium complex. Offers high efficiency and atom economy.[1] | Quantitative | Up to 99% | [1][2][3] |
| Organocatalytic α-Chlorination of Aldehydes | Multi-step procedure involving organocatalysis for the enantioselective synthesis of C2-functionalized morpholines.[4] | 35-60% (overall) | 75-98% | [4] |
| Electrophile-Induced Cyclization of N-allyl-β-aminoalcohols | Utilizes bromine to induce cyclization of optically pure amino alcohols.[5] | ~50% (isolated) | Up to 100% de (diastereomeric excess) | [5] |
| (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine | A specific potent and selective dopamine D4 receptor antagonist.[6][7] | - | - | [6][7] |
Experimental Protocols
Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
This method, developed by Zhang et al., provides a highly efficient route to 2-substituted chiral morpholines.[8][2]
Experimental Workflow:
Caption: Workflow for asymmetric hydrogenation.
Procedure: A solution of the 2-substituted dehydromorpholine (1.0 mmol) and the SKP–Rh catalyst (1 mol%) in a solvent such as dichloromethane (DCM, 2 mL) is placed in a pressure vessel. The vessel is charged with hydrogen gas (30–50 atm) and stirred at room temperature for 12–24 hours.[2] After the reaction, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the chiral 2-substituted morpholine.[2] Conversions and enantiomeric excess are typically determined by 1H NMR and HPLC analysis on a chiral stationary phase, respectively.[2]
Organocatalytic Enantioselective Synthesis of C2-Functionalized Morpholines
This protocol, reported by Hopkins et al., allows for the synthesis of N-protected morpholines with chiral alkyl groups at the C2 position.[4]
Experimental Workflow:
Caption: Organocatalytic synthesis workflow.
Procedure: The synthesis begins with the organocatalytic α-chlorination of an aldehyde, followed by reduction with sodium borohydride (NaBH4) to form the corresponding 2-chloro alcohol with high enantioselectivity.[4] The hydroxyl group is then activated, for example, by conversion to a triflate, and subsequently displaced by an appropriate amino alcohol.[9] The final step involves an intramolecular cyclization to form the morpholine ring.[9] The overall yields for this multi-step process are in the range of 35–60%, with enantiomeric excesses between 75–98%.[4]
Application in Drug Discovery: Dopamine Receptor Antagonism
Chiral morpholine derivatives are of significant interest as modulators of G-protein coupled receptors (GPCRs), such as dopamine receptors. The precise stereochemistry of the morpholine scaffold is often critical for selective receptor binding and functional activity. For instance, the (S)-enantiomer of certain chiral morpholine analogs has been identified as a potent and selective antagonist of the dopamine D4 receptor.[6][9]
Signaling Pathway Context:
Caption: Dopamine D4 receptor signaling.
The development of potent and selective D4 receptor antagonists is a promising therapeutic strategy for various neurological and psychiatric disorders. The chiral morpholine scaffold provides a versatile platform for designing such antagonists, where modifications to the substituents can fine-tune potency and selectivity.[6][7]
Conclusion
While this compound is a useful building block, researchers now have access to a broader array of chiral morpholine synthons and efficient stereoselective synthetic methodologies. The choice of building block will depend on the specific synthetic route, desired substitution pattern, and the ultimate biological target. The asymmetric hydrogenation of dehydromorpholines stands out for its high yields and exceptional enantioselectivity, offering a robust method for accessing a wide range of 2-substituted chiral morpholines. For more complex C2-functionalized morpholines, organocatalytic approaches provide a viable, albeit more lengthy, alternative. The continued exploration of novel synthetic routes to chiral morpholines will undoubtedly fuel the discovery of new and improved therapeutic agents.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Stereochemical Purity of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is a critical quality attribute. The spatial arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides a comparative analysis of the primary analytical techniques for assessing the stereochemical purity of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate, a chiral molecule featuring a morpholine ring and a carbamate group. The comparison includes Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of a chiral compound depends on various factors, including the required sensitivity, sample throughput, and the availability of instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR Spectroscopy with Chiral Solvating Agents (CSAs) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Separation of enantiomers using a supercritical fluid as the mobile phase and a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct signals in the NMR spectrum.[1] |
| Primary Advantage | High resolution and sensitivity, widely applicable to a broad range of compounds.[2] | Faster analysis times, reduced organic solvent consumption, and lower backpressure compared to HPLC.[3] | Rapid analysis without the need for chromatographic method development or derivatization.[4] |
| Common Chiral Selectors | Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are highly effective for a wide range of compounds, including amines and carbamates.[2] | Polysaccharide-based CSPs are also the most commonly used and effective for chiral SFC.[5] | BINOL derivatives, chiral acids, and macrocycles are commonly used as CSAs for amines.[4] |
| Sample Preparation | Dissolution of the sample in the mobile phase or a compatible solvent. | Dissolution of the sample in a suitable organic solvent. | Direct addition of the chiral solvating agent to the analyte solution in an NMR tube.[4] |
| Detection | UV-Vis, Mass Spectrometry (MS) | UV-Vis, MS | ¹H, ¹⁹F, or ¹³C NMR |
| Typical Throughput | Moderate; typical run times are in the range of 10-30 minutes. | High; run times are often significantly shorter than HPLC.[3] | High; spectra can be acquired in a few minutes. |
| Limitations | Longer analysis times and higher consumption of organic solvents compared to SFC. Method development can be time-consuming. | Requires specialized instrumentation. | Lower sensitivity compared to chromatographic methods; may not be suitable for detecting very low levels of enantiomeric impurity. Signal overlap can be an issue. |
| Suitability for Target Compound | Highly suitable. The presence of a carbamate and a secondary amine in the morpholine ring provides sites for interaction with polysaccharide-based CSPs. | Highly suitable and offers a "greener" and faster alternative to HPLC. | Potentially suitable. The effectiveness will depend on the strength of the interaction between the target compound and the chosen CSA to induce sufficient chemical shift nonequivalence. |
Detailed Experimental Protocol: Chiral HPLC
Chiral HPLC is a robust and widely used technique for the enantiomeric purity assessment of pharmaceutical compounds. The following protocol is a recommended starting point for the analysis of this compound, based on methods developed for structurally similar compounds, such as the morpholine derivative reboxetine.[1][6]
1. Sample Preparation
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase or a 50:50 mixture of n-hexane and isopropanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose tris(3,5-dimethylphenylcarbamate) based CSP. |
| Mobile Phase | Isocratic elution with n-Hexane / Isopropanol (IPA) (90:10, v/v). For a basic compound like the target, addition of a small amount of a basic modifier such as diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan of the analyte) |
| Injection Volume | 10 µL |
3. Data Analysis
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Visualizations
Experimental Workflow for Stereochemical Purity Assessment
Caption: Workflow for assessing stereochemical purity by Chiral HPLC.
Principle of Chiral Recognition on a Polysaccharide-Based CSP
Caption: Chiral recognition on a polysaccharide-based stationary phase.
References
- 1. Enantioseparation of the antidepressant reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Benchmarking tert-Butyl methyl(morpholin-2-ylmethyl)carbamate against other morpholine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tert-butyl methyl(morpholin-2-ylmethyl)carbamate and three established morpholine-containing pharmaceuticals: Reboxetine, Aprepitant, and Gefitinib. The objective is to benchmark the physicochemical properties, biological activities, and safety profiles of these compounds to inform early-stage drug discovery and development.
Executive Summary
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical and pharmacokinetic properties. This guide evaluates three clinically successful morpholine derivatives—Reboxetine, a norepinephrine reuptake inhibitor; Aprepitant, a neurokinin-1 receptor antagonist; and Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor—against the less-characterized compound, this compound. While extensive data is available for the approved drugs, a notable lack of public domain information exists regarding the specific biological activity of this compound, highlighting a significant knowledge gap and an opportunity for further research. This document summarizes the known attributes of these molecules and provides standardized protocols for their comparative evaluation.
Physicochemical and Biological Properties at a Glance
A summary of the key properties of the four morpholine derivatives is presented below. It is important to note that biological activity data for this compound is not currently available in the public domain.
| Property | This compound | Reboxetine | Aprepitant | Gefitinib |
| Molecular Formula | C₁₁H₂₂N₂O₃ | C₁₉H₂₃NO₃ | C₂₃H₂₁F₇N₄O₃ | C₂₂H₂₄ClFN₄O₃ |
| Molecular Weight | 230.31 g/mol | 313.4 g/mol | 534.4 g/mol | 446.9 g/mol |
| Mechanism of Action | Not publicly available | Selective Norepinephrine Reuptake Inhibitor (NRI) | Neurokinin-1 (NK₁) Receptor Antagonist | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor |
| Primary Therapeutic Area | Not applicable | Major Depressive Disorder | Chemotherapy-induced and Postoperative Nausea and Vomiting | Non-Small Cell Lung Cancer |
| Known Side Effects | Not publicly available | Dry mouth, constipation, insomnia, dizziness, sweating.[1] | Tiredness, loss of appetite, diarrhea, hiccups.[2] | Skin reactions (rash, acne, dry skin), diarrhea, nausea, vomiting.[3][4] |
Signaling Pathways and Mechanisms of Action
The diverse therapeutic applications of morpholine derivatives are a direct result of their interaction with distinct biological targets and signaling pathways.
Reboxetine: Norepinephrine Reuptake Inhibition
Reboxetine selectively blocks the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft. This potentiation of noradrenergic signaling is its primary mechanism for treating major depressive disorder.
References
Safety Operating Guide
Proper Disposal of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate: A Guide to Safe Laboratory Practices
This document provides essential safety and logistical information to facilitate the safe management of tert-butyl methyl(morpholin-2-ylmethyl)carbamate waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat or other protective clothing is required.
-
Respiratory Protection: All handling of the solid material and preparation of waste containers should be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal program.
-
Waste Identification and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealable container.
-
The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste," the full chemical name, and any known hazard symbols.
-
-
Segregation of Waste:
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and absorbent pads, must also be treated as hazardous waste.
-
Place these items in the same designated hazardous waste container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifests and record-keeping.
-
Important Considerations:
-
Do Not dispose of this chemical down the drain or in regular trash.
-
In the event of a spill, use an inert absorbent material, collect it, and place it in the designated hazardous waste container.
Potential Hazard Summary (Based on Structurally Similar Compounds)
Since a specific SDS is unavailable, the following table summarizes potential hazards associated with similar carbamate compounds. This information should be used to inform a conservative approach to handling and disposal.
| Hazard Category | Potential Hazard Statement | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation. Use appropriate PPE. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing. |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation. | Wear safety goggles or a face shield. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Handle in a well-ventilated area or a chemical fume hood. |
Chemical Disposal Workflow
The following diagram illustrates a generalized decision-making process for the disposal of laboratory chemicals.
Caption: Generalized workflow for the safe disposal of laboratory chemical waste.
Personal protective equipment for handling tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
This guide provides crucial safety, handling, and disposal information for tert-Butyl methyl(morpholin-2-ylmethyl)carbamate, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar carbamate compounds to ensure a high level of safety in the laboratory. A thorough, site-specific risk assessment should always be conducted before handling this chemical.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. Nitrile rubber, neoprene, or PVC gloves are often recommended for handling carbamates.[2] |
| Body Protection | Wear appropriate protective clothing, such as a lab coat or long-sleeved clothing, to prevent skin exposure.[1][2] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn. |
| Respiratory Protection | Use only under a chemical fume hood.[3] If a fume hood is not available or if dusts/aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., P3) is required.[1] |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[3] Ensure that eyewash stations and safety showers are in close proximity to the workstation.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound: Avoid contact with eyes, skin, and clothing.[4] Minimize dust and aerosol generation. Do not breathe in the substance.[3]
-
After Handling: Wash hands and face thoroughly after handling.[4] Remove contaminated clothing and wash it before reuse.[5] Do not eat, drink, or smoke in work areas.
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[6]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[6]
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal service, in accordance with all local, state, and federal regulations.[3] Do not pour down the drain.[6]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][7] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4][8] |
Spill and Emergency Procedures:
-
Small Spills: For small spills, carefully sweep up the solid material, trying to avoid dust generation, and place it into a suitable, labeled container for disposal.[1]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. keyorganics.net [keyorganics.net]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
